Tubocurarine chloride pentahydrate (+)
Description
Structure
3D Structure
Properties
Molecular Formula |
C37H41N2O6+ |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 |
InChI Key |
MZTXBESCVZFFQE-URLMMPGGSA-O |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
From Poisoned Darts to Anesthetic Adjunct: A Technical Guide to the Discovery and History of d-Tubocurarine
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of d-tubocurarine, the active principle of the South American arrow poison known as curare. Intended for researchers, scientists, and drug development professionals, this document delves into the ethnobotanical origins of curare, the pivotal scientific investigations that unraveled its physiological action, the meticulous process of its isolation and characterization, and its transformative impact on modern medicine. By examining the causality behind experimental choices and providing detailed methodologies, this guide offers a deep understanding of the journey of d-tubocurarine from a feared toxin to an invaluable pharmacological tool.
Introduction: The Enigma of the "Flying Death"
For centuries, European explorers in South America recounted tales of indigenous hunters employing arrows tipped with a potent, silent poison that could paralyze and swiftly kill prey without tainting the meat.[1][2] This substance, known by various names such as "curare," "urari," or "woorari," was a source of both fear and fascination.[3][4] The poison's remarkable property of being lethal when introduced into the bloodstream but harmless when ingested was a puzzle that intrigued early naturalists and physicians.[3] The journey to understand and harness the power of this "flying death" is a compelling narrative of ethnobotany, scientific inquiry, and pharmacological innovation.
The primary botanical sources of this potent concoction were eventually identified as vines of the Strychnos species (family Loganiaceae) and, most notably for the focus of this guide, Chondrodendron tomentosum (family Menispermaceae).[2][5] It is from the latter that the principal active alkaloid, d-tubocurarine, was isolated, paving the way for its use as a revolutionary muscle relaxant in surgery and medicine.[5][6]
Ethnobotany and Indigenous Preparation of Curare
The preparation of curare was a highly skilled and often ritualized process among various indigenous tribes of the Amazon basin.[3][7] While recipes varied, the fundamental procedure involved scraping the bark and stems of specific vines, which were then boiled in water for an extended period, sometimes for days.[4] This decoction was then strained and evaporated to produce a thick, dark, viscous paste.[4]
The potency of the resulting curare was crucial for successful hunting and was often assessed through bioassays, such as observing the number of leaps a frog could make after being pricked with a poison-tipped needle.[8] The finished product was typically stored in containers fashioned from bamboo tubes, gourds, or clay pots, which led to early classifications like "tube curare," "calabash curare," and "pot curare".[6]
Early Scientific Investigations: Unraveling the Mechanism of Action
The enigmatic nature of curare spurred centuries of scientific investigation. The timeline below highlights the key milestones in understanding its physiological effects.
Figure 1: A timeline of the key discoveries in the history of d-tubocurarine.
Pioneering experiments by Charles Waterton and Sir Benjamin Brodie in the early 19th century were crucial in demonstrating that the effects of curare were reversible if respiration was artificially maintained.[9] However, it was the meticulous work of the French physiologist Claude Bernard in the 1850s that pinpointed the site of action.[10] Through a series of elegant experiments on frogs, Bernard showed that curare did not affect the nerve's ability to conduct an impulse, nor the muscle's ability to contract when directly stimulated. Instead, it interrupted the transmission of the signal from the nerve to the muscle, a site we now know as the neuromuscular junction.[10]
Isolation and Characterization of d-Tubocurarine
The journey from a crude plant extract to a purified, clinically viable compound was a significant challenge for chemists. The breakthrough came in 1935 when Harold King, working at the National Institute for Medical Research in London, successfully isolated the crystalline active principle from a museum specimen of "tube curare".[4][9] This compound was named d-tubocurarine.[9] Later, in 1942, Oscar Wintersteiner and James Dutcher isolated d-tubocurarine from authenticated samples of Chondrodendron tomentosum, confirming its botanical origin.[10][11]
Physicochemical Properties of d-Tubocurarine Chloride
The chloride salt of d-tubocurarine is the form typically used in medicine. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₇H₄₂Cl₂N₂O₆ | [12] |
| Molecular Weight | 681.65 g/mol | [12] |
| Appearance | White to yellowish-white crystalline powder | [13] |
| Melting Point | ~270 °C (with decomposition) | [13] |
| Solubility | Soluble in water (~50 mg/mL) and ethanol; Insoluble in ether, chloroform, and acetone. | [12][14] |
| Specific Rotation | [α]D²⁰⁻²⁵ +215° (in water) | [12] |
| UV Maximum | 280 nm (in water) | [12][13] |
| pKa | 7.4 | [12] |
Experimental Protocol: Isolation and Purification of d-Tubocurarine Chloride
The following protocol is a synthesized methodology based on historical accounts and modern alkaloid extraction principles.
Figure 2: A generalized workflow for the isolation and purification of d-tubocurarine.
Step-by-Step Methodology:
-
Extraction:
-
The dried and powdered bark of Chondrodendron tomentosum is subjected to extraction with a dilute acidic aqueous solution (e.g., 0.1-1% hydrochloric or tartaric acid).[15] This protonates the alkaloid nitrogen atoms, forming salts that are soluble in water.
-
The mixture is stirred or percolated to ensure efficient extraction.[16]
-
The resulting solution is filtered to remove the solid plant debris.[17]
-
-
Initial Purification:
-
The acidic aqueous extract is made alkaline (pH 9-10) with a base such as sodium carbonate or ammonium hydroxide.[17] This deprotonates the alkaloid salts, converting them back to their free base form, which has low water solubility.
-
The aqueous solution is then repeatedly extracted with an immiscible organic solvent like chloroform or ether.[17] The free alkaloid bases will partition into the organic layer.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.[17]
-
-
Selective Precipitation and Hydrolysis:
-
A more specific purification can be achieved by dissolving the quaternary base fraction in an appropriate solvent and treating it with picric acid.[1] This forms a d-tubocurarine picrate salt which precipitates out of the solution.
-
The collected picrate salt is then hydrolyzed in an emulsion of a strong mineral acid (e.g., 15-20% HCl) and a water-immiscible organic solvent for picric acid, such as toluene.[1] This process regenerates the d-tubocurarine as its hydrochloride salt in the aqueous phase, while the picric acid is removed in the organic phase.
-
-
Crystallization:
-
The aqueous layer containing d-tubocurarine chloride is separated.
-
The solution is concentrated and the d-tubocurarine chloride is crystallized, often from hot water.[1] Further recrystallization can be performed to achieve higher purity.
-
-
Characterization:
Pharmacology and Mechanism of Action
d-Tubocurarine is the prototypical non-depolarizing neuromuscular blocking agent.[10] Its primary pharmacological effect is the induction of skeletal muscle relaxation, which can progress to flaccid paralysis at higher doses.[5]
Figure 3: The mechanism of action of d-tubocurarine at the neuromuscular junction.
The mechanism of action of d-tubocurarine is as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[5][13] It binds to the same site as ACh on the receptor but does not activate it.[13] By occupying the receptor, d-tubocurarine prevents ACh from binding and initiating the cascade of events that leads to muscle cell depolarization and subsequent contraction. This results in muscle relaxation and, at sufficient concentrations, paralysis.[5] The effects of d-tubocurarine can be overcome by increasing the concentration of ACh in the synaptic cleft, which can be achieved by administering an acetylcholinesterase inhibitor such as neostigmine.[13]
Toxicity and Standardization
The potency of early curare preparations was highly variable, posing a significant risk in its clinical application. This led to the development of bioassays to standardize its activity. The "rabbit head-drop" method became a widely used technique, where the dose of a curare preparation required to cause relaxation of the neck muscles to the point where the rabbit could no longer hold its head up was determined.[20][21]
The toxicity of d-tubocurarine is primarily due to paralysis of the respiratory muscles, leading to asphyxia.[4] The median lethal dose (LD50) varies depending on the animal species and the route of administration, as shown in the table below.
| Species | Route of Administration | LD50 (mg/kg) | References |
| Mouse | Intravenous | 0.14 | [13] |
| Mouse | Intraperitoneal | 0.4221 | [10] |
| Mouse | Subcutaneous | 0.6 | [10] |
| Rabbit | Intravenous | 0.146 | [10] |
| Dog | Intravenous | 1.2 | [13] |
Legacy and Modern Perspectives
The introduction of a standardized preparation of curare, Intocostrin, in 1942, and subsequently pure d-tubocurarine, revolutionized the practice of anesthesia and surgery.[6][20] For the first time, anesthetists could achieve profound muscle relaxation independently of the depth of anesthesia, allowing for safer and more complex surgical procedures.[9]
While d-tubocurarine itself is now rarely used clinically due to side effects such as histamine release and hypotension, its discovery was a watershed moment in pharmacology.[22] It served as the prototype for the development of a wide range of synthetic non-depolarizing neuromuscular blocking agents with improved safety profiles and pharmacokinetic properties, such as pancuronium, rocuronium, and cisatracurium.[23] The story of d-tubocurarine is a testament to the power of scientific inquiry in transforming a natural toxin into a life-saving therapeutic agent.
References
- Method of producing substantially pure d-tubocurarine chloride. US2409241A.
-
Tubocurarine. PubChem. [Link]
- Neuromuscular Blocking Agents (NMBAs): An Overview. SciSpace.
-
Tubocurarine | chemical compound. Britannica. [Link]
-
Neuromuscular block. PMC. [Link]
- LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. PubMed.
- LC and LC-MS/MS Studies for Identification and Characterization of Degradation Products of d-tubocurarine chloride.
- Tubocurarine – Knowledge and References. Taylor & Francis.
- Tubocurarine Chloride. The Merck Index Online.
- Structures of d-tubocurarine analogs. The structure of d-tubocurarine and the analogs used in this study are shown.
-
Tubocurarine chloride. Wikipedia. [Link]
- D-Tubocurarine chloride pentahydr
- Preparation of semisynthetic (+)-tubocurarine chloride. PubMed.
- ALKALOIDS ISOLATED FROM SOUTH AFRICAN MENISPERMACEAE. UJ Content.
- Alkaloid Extraction Methods. Lifeasible.
- CURARE ALKALOIDS
- Fluorescent analysis of d-tubocurarine hydrochloride. Semantic Scholar.
- Quantitative extraction of tubocurarine, gallamine, and decamethonium
- The extraction, separation and purification of alkaloids in the n
- New extraction technique for alkaloids. SciELO.
- d-tubocurarine chloride. Chemsrc.
- Curare (d-Tubocurarine).
- Quantitative analysis of d-tubocurarine chloride in curare by column liquid chrom
- NMR analysis reveals a positively charged hydrophobic domain as a common motif to bound acetylcholine and d-tubocurarine. PubMed.
- Curare (d-Tubocurarine). University of Plymouth Research Portal.
- Chondrodendron tomentosum | The source of tubocurarine. Taylor & Francis eBooks.
- Bioassay of D-Tubocurarine Methods. Scribd.
- IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube.
- Spectroscopy Ir NMR and Uv. Scribd.
-
Curare. Wikipedia. [Link]
Sources
- 1. US2409241A - Method of producing substantially pure d-tubocurarine chloride - Google Patents [patents.google.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curare - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tubocurarine | chemical compound | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubocurarine Chloride [drugfuture.com]
- 13. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. jocpr.com [jocpr.com]
- 16. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. NMR analysis reveals a positively charged hydrophobic domain as a common motif to bound acetylcholine and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. D-TUBOCURARINE CHLORIDE | 57-94-3 [chemicalbook.com]
- 21. scribd.com [scribd.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
Chemical structure and properties of tubocurarine chloride pentahydrate
An In-Depth Technical Guide to Tubocurarine Chloride Pentahydrate
This guide provides a comprehensive technical overview of tubocurarine chloride pentahydrate, a benzylisoquinoline alkaloid renowned for its neuromuscular blocking properties.[1] Historically significant as the active component of curare, an arrow poison, it was later introduced into clinical practice as a muscle relaxant for surgical procedures.[1][2][3] This document delves into its intricate chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies crucial for its study and application.
Chemical Structure and Stereochemistry
Tubocurarine chloride pentahydrate is a complex organic molecule with a distinctive tetracyclic structure.[4] It is classified as a benzylisoquinoline alkaloid.[1][4] The molecule's architecture features two isoquinoline units linked by a diaryl ether bridge. A key characteristic, crucial for its biological activity, is the presence of two nitrogen atoms. Initially, its structure was believed to be bis-quaternary, meaning both nitrogens were thought to be N,N-dimethylated.[1] However, in 1970, the correct structure was established, revealing one nitrogen to be tertiary (mono-N-methylated) and the other to be a quaternary ammonium cation.[1] This quaternary ammonium group is essential for its interaction with nicotinic acetylcholine receptors.[4]
The systematic IUPAC name for tubocurarine chloride is (1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol chloride.[5] The pentahydrate form incorporates five molecules of water into its crystal lattice, which enhances its stability.[4]
Caption: Simplified 2D representation of the core tubocurarine structure.
Physicochemical Properties
The physicochemical properties of tubocurarine chloride pentahydrate are critical to its formulation, stability, and pharmacokinetic profile. The presence of the pentahydrate form is significant as it helps to mitigate the compound's hygroscopic nature, which is important for long-term storage.[4]
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₂Cl₂N₂O₁₁ | [4][5] |
| Molecular Weight | 771.72 g/mol | [4][6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | Approximately 270-280°C (with decomposition) | [4][7] |
| Solubility | Sparingly soluble in water and ethanol; soluble in DMSO. | [5][7] |
| Optical Rotation | [α]D: +210° to +220° | [7] |
| Storage | Dry, dark, and at 0-4°C for short-term or -20°C for long-term. | [5] |
Pharmacological Profile
Mechanism of Action
Tubocurarine chloride is a non-depolarizing neuromuscular blocking agent.[8] Its primary pharmacological action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][4][8] By binding to these receptors on the postsynaptic membrane, it prevents acetylcholine (ACh) from binding and initiating muscle contraction.[1][4] This blockade of neurotransmission leads to skeletal muscle relaxation and paralysis.[4]
The interaction is reversible, with tubocurarine repeatedly associating and dissociating from the receptors.[8] At higher concentrations, it can also exhibit a non-competitive blockade by occluding the ion channel of the nAChR.[4]
Caption: Mechanism of neuromuscular blockade by tubocurarine.
Pharmacokinetics and Side Effects
When administered intravenously, tubocurarine has a bioavailability of 100%.[1] It has a relatively slow onset of action of about 5 minutes and a duration of action of 60 to 120 minutes.[1] The elimination half-life is approximately 1 to 2 hours, with about 50% of the drug binding to plasma proteins.[1]
A significant drawback of tubocurarine is its propensity to cause histamine release from mast cells.[1][4] This can lead to side effects such as bronchospasm, hypotension, and excessive salivation.[1] Additionally, it can block nicotinic receptors in autonomic ganglia, which may contribute to hypotension and tachycardia.[4] These side effects have led to its replacement by safer, more specific neuromuscular blocking agents in modern clinical practice.[1]
Experimental Methodologies
Isolation and Purification
Historically, tubocurarine was isolated from the bark of the South American vine Chondrododendron tomentosum.[2][4] The process typically involves the following steps:
-
Extraction: The dried and ground bark is exhaustively extracted with an acidic aqueous solution, such as 1% tartaric acid, to solubilize the alkaloids.[9]
-
Basification and Solvent Extraction: The acidic extract is then made alkaline, often with sodium bicarbonate, to precipitate the tertiary bases, which are then extracted with an organic solvent like chloroform.[9]
-
Purification: The crude extract undergoes further purification steps, which may include precipitation with picric acid to selectively isolate d-tubocurarine, followed by hydrolysis of the picrate complex.[9]
-
Crystallization: The final step involves crystallization from a suitable solvent, such as hot water, often with the addition of activated charcoal to remove impurities, yielding the crystalline tubocurarine chloride.[9]
Sources
- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. (+)-Tubocurarine chloride pentahydrate (8063-06-7) for sale [vulcanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. (+)-Tubocurarine chloride pentahydrate | CAS 6989-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Tubocurarine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. US2409241A - Method of producing substantially pure d-tubocurarine chloride - Google Patents [patents.google.com]
In Vivo Pharmacokinetics and Pharmacodynamics of Tubocurarine: A Technical Guide
Topic: Pharmacokinetics and Pharmacodynamics of Tubocurarine in Vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Tubocurarine (d-tubocurarine or d-Tc) remains the archetypal benzylisoquinoline neuromuscular blocking agent (NMBA). While its clinical utility has waned in favor of agents with superior safety profiles (e.g., cisatracurium, rocuronium), it serves as the foundational model for understanding competitive neuromuscular blockade .
For the drug development scientist, d-Tc provides a critical case study in multicompartmental pharmacokinetics , effect-compartment modeling (hysteresis) , and the physiological interplay between renal elimination and biliary compensatory mechanisms . This guide dissects the in vivo behavior of tubocurarine, providing a rigorous framework for experimental design and data analysis.
Pharmacodynamics: The Competitive Blockade
Mechanism of Action
Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the post-synaptic membrane of the neuromuscular junction (NMJ).[1][2][3]
-
Receptor Kinetics: It binds to the
-subunits of the pentameric nAChR ( in adults). Unlike succinylcholine, it does not induce conformational changes necessary for ion channel opening (non-depolarizing). -
The "Safety Factor": Neuromuscular transmission has a high safety margin. Significant clinical weakness does not occur until >75% of receptors are occupied; complete flaccidity requires >90-95% occupancy.[4] This non-linear occupancy-response relationship is a critical PD variable.
Visualization: Neuromuscular Junction Blockade
Figure 1: Competitive antagonism at the neuromuscular junction.[1][3][5] d-Tc competes with ACh for
Pharmacokinetics: The 3-Compartment Model
In vivo, tubocurarine exhibits tri-exponential decay, necessitating a three-compartment pharmacokinetic model for accurate description. A simple one-compartment model fails to account for the rapid initial distribution and the slow return of drug from deep tissue reservoirs (muscle/cartilage).
Compartmental Logic
-
Central Compartment (
): Plasma and highly perfused organs (kidney, liver, heart). -
Rapid Distribution Compartment (
): Well-perfused tissues (muscle). -
Slow Distribution Compartment (
): Poorly perfused tissues (fat, cartilage, connective tissue).
Elimination Pathways
-
Renal (Primary): 40–60% of the dose is excreted unchanged in urine within 24 hours. Glomerular filtration is the main driver.
-
Biliary (Secondary): 10–20% excreted in bile.
-
Compensatory Shift: In renal failure, the biliary fraction increases, preventing infinite accumulation, though
is still prolonged.
Visualization: PK/PD Structural Model
Figure 2: Three-compartment PK model linked to an Effect Compartment (Ce). Note the hysteresis loop implied by the
Quantitative Data Summary
The following parameters represent consensus values for healthy adults receiving an intravenous bolus (0.3–0.5 mg/kg).
| Parameter | Value (Mean ± SD) | Unit | Physiological Significance |
| Elimination Half-life ( | 230 ± 40 | min | Long duration due to slow return from peripheral tissues. |
| Clearance ( | 1.2 ± 0.2 | mL/kg/min | Relatively slow; dependent on GFR. |
| Volume of Distribution ( | 0.30 – 0.60 | L/kg | Moderate distribution; confined mostly to extracellular fluid. |
| Protein Binding | 40 – 50 | % | Binds to albumin and globulins; affects free drug availability. |
| Effect Site Equilibration ( | 0.13 ± 0.04 | min⁻¹ | Determines onset time; accounts for lag between peak plasma and peak block. |
| 0.35 – 0.50 | µg/mL | Concentration required for 50% twitch depression. |
Data synthesized from Wingard & Cook (1976) and Miller et al. (1977).
Experimental Protocols: In Vivo Assessment
To generate valid PK/PD data, the experimental setup must strictly control for physiological variables (temperature, pH) that alter NMBA potency.
The "Train-of-Four" (TOF) Protocol
This is the industry standard for quantifying neuromuscular blockade in vivo (clinical or pre-clinical models).
Objective: Measure the ratio of the 4th twitch to the 1st twitch (
Step-by-Step Workflow:
-
Anesthesia Induction: Maintain stable depth (e.g., Propofol/Fentanyl). Avoid volatile anesthetics (Isoflurane/Sevoflurane) during baseline establishment as they potentiate NMBAs.
-
Nerve Stimulation Setup:
-
Apply surface electrodes over the Ulnar Nerve (wrist).
-
Place accelerometer or force transducer on the Adductor Pollicis (thumb).
-
-
Calibration:
-
Apply supramaximal stimulus (usually 40–60 mA).
-
Establish baseline twitch height (
) for 5–10 minutes before drug administration.
-
-
Stimulation Pattern:
-
Frequency: 2 Hz (4 pulses over 2 seconds).
-
Interval: Repeat every 10–12 seconds.
-
-
Drug Administration & Sampling:
-
Administer d-Tc bolus (IV).[6]
-
Simultaneous PK Sampling: Draw arterial blood at
min. -
PD Recording: Continuous logging of
height (% depression) and TOF Ratio ( ).
-
Data Analysis: The Sigmoid Model
Raw data must be fitted to the Hill equation to derive PD parameters:
Where:
- = Effect (% blockade)
-
= Concentration in the effect compartment (calculated via convolution of PK data and
) - = Hill coefficient (steepness of the curve).
Safety & Toxicology Profile
Tubocurarine is rarely used today due to specific toxicity markers that must be monitored in any in vivo study.
-
Histamine Release:
-
Mechanism: Direct degranulation of mast cells (non-IgE mediated).
-
Consequence: Hypotension (vasodilation), tachycardia, bronchospasm, and cutaneous flushing.
-
Mitigation: Pre-treatment with H1/H2 blockers (Diphenhydramine/Ranitidine) in animal models if pure NMJ effects are the study goal.
-
-
Ganglionic Blockade:
-
Mechanism: Blockade of nicotinic receptors at autonomic ganglia.
-
Consequence: Hypotension and interference with autonomic reflex loops.[7]
-
References
-
Wingard, L. B., & Cook, D. R. (1976). Pharmacodynamics of tubocurarine in humans.[8] British Journal of Anaesthesia, 48(9), 839-845.[8] Link
-
Miller, R. D., et al. (1977). The pharmacokinetics of d-tubocurarine in man with and without renal failure. Journal of Pharmacology and Experimental Therapeutics, 202(1), 1-7.[6] Link
-
Shanks, C. A., et al. (1980). Two- vs. three-compartment model for analysis of d-tubocurarine pharmacokinetics.[9] Anesthesiology, 52(4), 375-376.[9] Link
-
Sheiner, L. B., et al. (1979). Simultaneous modeling of pharmacokinetics and pharmacodynamics: application to d-tubocurarine. Clinical Pharmacology & Therapeutics, 25(3), 358-371. Link
-
Ali, H. H., et al. (1970). Stimulus frequency in the detection of neuromuscular block in humans.[4] British Journal of Anaesthesia, 42(11), 967-978. Link
Sources
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 3. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 4. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 5. The effect of tubocurarine competition on the kinetics of agonist action on the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacodynamics of tubocurarine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two- vs. three-compartment model for analysis of d-tubocurarine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Tubocurarine in Chondrodendron tomentosum
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
(+)-Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid (bisBIA) historically sourced from Chondrodendron tomentosum, a plant native to South America.[1][2][3] Its intricate chemical structure and significant pharmacological activity have long made its biosynthetic pathway a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding and proposed pathway for tubocurarine biosynthesis in C. tomentosum. Synthesizing established knowledge of benzylisoquinoline alkaloid (BIA) metabolism with insights into the enzymology of oxidative coupling, this document outlines a putative biosynthetic route from the primary metabolite L-tyrosine to the complex dimeric structure of tubocurarine. We delve into the key enzymatic families implicated in this process, with a particular focus on the cytochrome P450 monooxygenases (CYP450s) that are likely responsible for the critical C-O ether bridge formations. Furthermore, this guide presents detailed, field-proven methodologies for the experimental validation of the proposed pathway. These protocols are designed to be self-validating systems, providing researchers with the tools to elucidate the specific enzymatic steps, identify and characterize the involved proteins, and definitively map the biosynthetic journey to tubocurarine. This whitepaper is intended to serve as a foundational resource for researchers in natural product biosynthesis, enzymology, and drug development, aiming to accelerate the discovery and potential biotechnological production of this important medicinal compound.
Introduction: The Significance of (+)-Tubocurarine and its Botanical Source
(+)-Tubocurarine is a quaternary ammonium compound renowned for its muscle relaxant properties, achieved through the blockade of nicotinic acetylcholine receptors at the neuromuscular junction.[2][4] Historically, it was the active component of "curare," an arrow poison used by indigenous South American tribes for hunting.[5] Its introduction into clinical practice in the mid-20th century revolutionized anesthesia by enabling controlled muscle relaxation during surgical procedures.[2]
The primary botanical source of (+)-tubocurarine is Chondrodendron tomentosum, a woody vine belonging to the Menispermaceae family.[3][6] Alkaloids from this family are known for their structural diversity and potent biological activities.[7] The biosynthesis of these complex molecules represents a fascinating area of plant biochemistry, offering opportunities for the discovery of novel enzymes and the development of biotechnological production platforms for valuable pharmaceuticals. Understanding the biosynthesis of tubocurarine is not only of academic interest but also holds potential for the sustainable production of this and related compounds, circumventing the challenges associated with reliance on natural plant sources.
The General Benzylisoquinoline Alkaloid (BIA) Pathway: The Foundation for Tubocurarine Biosynthesis
The biosynthesis of tubocurarine is rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway, which is responsible for the formation of over 2,500 diverse alkaloids, including morphine, codeine, and berberine.[1][8] This foundational pathway commences with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to yield the central intermediate, (S)-reticuline.[9]
From L-Tyrosine to (S)-Norcoclaurine
The initial steps of the BIA pathway involve the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) , to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.[10] This reaction is a critical control point in the pathway, establishing the fundamental stereochemistry of the subsequent intermediates.
The Pathway to (S)-Reticuline
(S)-norcoclaurine is then subjected to a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield (S)-reticuline. The key enzymes in this sequence are:
-
Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine.
-
Coclaurine N-methyltransferase (CNMT): (S)-coclaurine is then N-methylated by CNMT to yield (S)-N-methylcoclaurine.[11]
-
(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3'-position.[4][12]
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in the formation of (S)-reticuline is the methylation of the 4'-hydroxyl group.
The resulting (S)-reticuline is a pivotal branch-point intermediate from which a vast array of BIA structural classes are derived.
Figure 1: The generalized biosynthetic pathway from L-tyrosine to (S)-reticuline.
Proposed Biosynthetic Pathway of (+)-Tubocurarine: The Dimerization of Benzylisoquinoline Units
While the pathway to the monomeric precursors of tubocurarine is well-understood, the specific steps leading to the final dimeric structure in C. tomentosum have not been fully elucidated. Based on the structure of (+)-tubocurarine and the known mechanisms of bisBIA biosynthesis in other plant species, a plausible pathway can be proposed. This proposed pathway centers on the oxidative coupling of two N-methylcoclaurine-like monomers.
The Precursors: (R)- and (S)-N-Methylcoclaurine
(+)-Tubocurarine is composed of two distinct benzylisoquinoline units linked by two ether bridges. The stereochemistry of these units is crucial. It is hypothesized that the biosynthesis of tubocurarine involves the coupling of one molecule of (R)-N-methylcoclaurine and one molecule of (S)-N-methylcoclaurine .[13] The formation of (R)-N-methylcoclaurine from the central BIA pathway, which primarily produces (S)-enantiomers, would require an uncharacterized epimerase or a stereospecific synthase.
The Oxidative Coupling: A Role for Cytochrome P450 Enzymes
The formation of the ether linkages in bisBIAs is believed to be catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP80 family .[1][8] A well-characterized example is berbamunine synthase (CYP80A1) from Berberis stolonifera, which catalyzes the regio- and stereoselective C-O phenol coupling of (R)- and (S)-N-methylcoclaurine to form berbamunine.[14] It is highly probable that a homologous CYP80 enzyme in C. tomentosum is responsible for the specific oxidative coupling that leads to the tubocurarine skeleton. This enzyme would exhibit a distinct regio- and stereoselectivity to form the characteristic head-to-tail, tail-to-tail ether linkages of tubocurarine.[8][14]
Post-Coupling Modifications
Following the initial dimerization, it is likely that further enzymatic modifications occur to yield the final structure of (+)-tubocurarine. These modifications may include hydroxylations and the formation of the quaternary ammonium groups, which are critical for its pharmacological activity. The enzymes responsible for these late-stage modifications remain to be identified.
Figure 2: A proposed biosynthetic pathway for (+)-tubocurarine in Chondrodendron tomentosum.
Experimental Methodologies for Pathway Elucidation
The validation of the proposed biosynthetic pathway for tubocurarine requires a multi-faceted experimental approach. The following sections provide detailed protocols for key experiments designed to identify and characterize the enzymes and intermediates involved.
Isotopic Labeling Studies: Tracing the Biosynthetic Route
Isotopic labeling is a powerful technique to trace the flow of precursors into the final product.[15][16][17] By feeding isotopically labeled precursors to C. tomentosum tissues, it is possible to determine their incorporation into tubocurarine and its intermediates.
Protocol 1: Stable Isotope Feeding and Analysis
-
Preparation of Labeled Precursors: Synthesize or procure stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled L-tyrosine, dopamine, and (R/S)-N-methylcoclaurine.
-
Plant Material: Use young, metabolically active tissues of C. tomentosum, such as leaves or cell suspension cultures.
-
Feeding: Administer the labeled precursor to the plant material. For intact tissues, this can be done by petiole feeding or by watering the soil for whole plants.[18] For cell cultures, the precursor is added directly to the medium.
-
Incubation: Incubate the plant material for a defined period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled precursor.
-
Extraction: Harvest the tissue and perform an alkaloid extraction. A typical method involves homogenization in an acidic aqueous solution, followed by liquid-liquid extraction with an organic solvent at a basic pH.
-
Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC-MS: To detect the mass shift in tubocurarine and its putative intermediates corresponding to the incorporation of the stable isotope.
-
NMR: To determine the specific positions of the incorporated isotopes within the molecule, providing detailed insights into the biosynthetic transformations.[19]
-
Table 1: Expected Outcomes of Isotopic Labeling Studies
| Labeled Precursor | Expected Labeled Products | Analytical Confirmation |
| ¹³C-L-Tyrosine | ¹³C-Tubocurarine, ¹³C-N-methylcoclaurine | Mass shift in MS, ¹³C-NMR signals |
| ¹⁵N-Dopamine | ¹⁵N-Tubocurarine, ¹⁵N-N-methylcoclaurine | Mass shift in MS, ¹⁵N-NMR signals |
| ¹³C-(R/S)-N-methylcoclaurine | ¹³C-Tubocurarine | Mass shift in MS, ¹³C-NMR signals |
Enzyme Assays: Characterizing the Catalytic Machinery
To identify and characterize the enzymes responsible for the key steps in tubocurarine biosynthesis, particularly the oxidative coupling, in vitro enzyme assays are essential.
Protocol 2: Microsomal Enzyme Assay for Oxidative Coupling
-
Microsome Isolation:
-
Homogenize fresh or frozen C. tomentosum tissue in an ice-cold extraction buffer containing a reducing agent (e.g., DTT) and a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the supernatant at a higher speed to pellet the microsomes, which contain the membrane-bound CYP450 enzymes.[20]
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH (as a cofactor for CYP450 reductase), and the putative substrates, (R)- and (S)-N-methylcoclaurine.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis:
-
Analyze the extracted products by HPLC-MS to identify the formation of dimeric products.
-
Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of tubocurarine or related bisBIAs.
-
Chiral chromatography can be employed to separate and identify the stereoisomers of the products.[21][22]
-
Gene Discovery and Functional Characterization
Identifying the genes encoding the biosynthetic enzymes is crucial for understanding the regulation of the pathway and for potential metabolic engineering applications.
Protocol 3: Transcriptome Analysis and Gene Cloning
-
RNA Sequencing:
-
Gene Identification:
-
Search the transcriptome data for sequences homologous to known BIA biosynthetic genes, particularly those from the CYP80 family.
-
Identify candidate genes based on their sequence similarity and expression patterns that correlate with tubocurarine accumulation.
-
-
Gene Cloning:
-
Design primers based on the candidate gene sequences and clone the full-length cDNAs using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Heterologous Expression and Functional Characterization:
-
Subclone the candidate CYP80 cDNAs into an expression vector suitable for a heterologous host, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells.[5][26][27]
-
Express the recombinant protein and perform enzyme assays as described in Protocol 2 to confirm its catalytic activity and substrate specificity.
-
Figure 3: An integrated experimental workflow for the elucidation of the tubocurarine biosynthetic pathway.
Concluding Remarks and Future Perspectives
The biosynthesis of (+)-tubocurarine in Chondrodendron tomentosum represents a captivating area of natural product chemistry and enzymology. While the foundational steps of the BIA pathway provide a solid framework, the specific enzymatic machinery responsible for the crucial dimerization and subsequent modifications to form tubocurarine remain to be definitively identified. The proposed pathway, centered on the stereospecific oxidative coupling of (R)- and (S)-N-methylcoclaurine by a CYP80-like enzyme, offers a scientifically grounded hypothesis for future investigation.
The experimental methodologies outlined in this guide provide a clear and robust roadmap for researchers to unravel the remaining mysteries of tubocurarine biosynthesis. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the development of biotechnological platforms for the sustainable production of this and other valuable bisbenzylisoquinoline alkaloids. The discovery of novel enzymes with unique regio- and stereoselectivity will undoubtedly enrich the toolbox of synthetic biology, enabling the creation of novel bioactive compounds for future drug discovery efforts.
References
-
Berbamunine synthase - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Facchini, P. J., & De Luca, V. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 693-707. [Link]
-
Hao, C., et al. (2024). The CYP80A and CYP80G Are Involved in the Biosynthesis of Benzylisoquinoline Alkaloids in the Sacred Lotus (Nelumbo nucifera). International Journal of Molecular Sciences, 25(1), 599. [Link]
-
Al-Snafi, A. E. (2022). Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system. Methods in Enzymology, 674, 241-258. [Link]
-
Nair, U. B., Armstrong, D. W., & Hinze, W. L. (1998). Characterization and Evaluation of d-(+)-Tubocurarine Chloride as a Chiral Selector for Capillary Electrophoretic Enantioseparations. Analytical Chemistry, 70(6), 1059–1065. [Link]
-
Li, Y., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700977. [Link]
-
Hao, C., et al. (2024). The CYP80A and CYP80G Are Involved in the Biosynthesis of Benzylisoquinoline Alkaloids in the Sacred Lotus (Nelumbo nucifera). International Journal of Molecular Sciences, 25(1), 599. [Link]
-
Chen, X., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology, 2, 20. [Link]
-
Microsome Isolation Kit. (n.d.). Assay Genie. Retrieved February 15, 2026, from [Link]
-
El Tahchy, A., et al. (2011). New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures. Phytochemistry, 72(13), 1557-1563. [Link]
-
An, T., et al. (2024). Lineage-Specific CYP80 Expansion and Benzylisoquinoline Alkaloid Diversity in Early-Diverging Eudicots. Advanced Science, 11(19), e2309990. [Link]
-
De Luca, V., & St Pierre, B. (2000). The cell and developmental biology of alkaloid biosynthesis. Trends in plant science, 5(4), 168-173. [Link]
-
Li, M., et al. (2022). Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum. Frontiers in Plant Science, 13, 1064214. [Link]
-
Zenk, M. H. (1991). BENZYLISOQUINOLINE BIOSYNTHESIS BY CULTIVATED PLANT CELLS AND ISOLATED ENZYMES. Journal of natural products, 54(5), 1229-1240. [Link]
-
Chen, X., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology, 2, 20. [Link]
-
Didier, D., & Cabello-Hurtado, F. (1999). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. The Plant cell, 11(11), 2033-2048. [Link]
-
Menéndez-Perdomo, I. M., & Facchini, P. J. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2899. [Link]
-
Lo, H. M., et al. (1990). BISBENZYLISOQUINOLINE BIOSYNTHESIS IN BERBERIS CELL CULTURES. Phytochemistry, 29(7), 2171-2176. [Link]
-
Zhang, Y., et al. (2025). A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids. Chinese Journal of Natural Medicines, 23(5), 630-640. [Link]
-
Simpson, J. P., & Chapple, C. (2021). Tag you're it: Application of stable isotope labeling and LC-MS to identify the precursors of specialized metabolites in plants. Methods in Enzymology, 648, 269-291. [Link]
-
Facchini, P. J., & De Luca, V. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 693-707. [Link]
-
Minami, H., et al. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(21), 7393-7398. [Link]
-
Hausjell, J., Halbwirth, H., & Spadiut, O. (2018). Recombinant production of eukaryotic cytochrome P450s in microbial cell factories. Bioscience reports, 38(4), BSR20180493. [Link]
-
Arroo, R. R., & Verpoorte, R. (2020). Analysis of plant secondary metabolism using stable isotope-labelled precursors. Phytochemical Analysis, 31(4), 383-393. [Link]
-
Pyne, M. E., et al. (2015). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P450s in E. coli. bioRxiv. [Link]
-
Li, C. Y., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link]
-
Molecular Structure Analysis of Alkaloids. (n.d.). JEOL Ltd. Retrieved February 15, 2026, from [Link]
-
Barbosa-Filho, J. M., da-Cunha, E. V. L., & Gray, A. I. (2000). Alkaloids of the Menispermaceae. The Alkaloids: Chemistry and Biology, 54, 1-190. [Link]
-
Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual review of plant physiology and plant molecular biology, 52(1), 29-66. [Link]
-
Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis. The Plant journal, 13(6), 793-801. [Link]
-
Zhou, Y., & Lu, H. (2021). Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems. Current opinion in plant biology, 60, 102005. [Link]
-
Ponomareva, A. A., & Sibirny, A. A. (2023). Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. International Journal of Molecular Sciences, 24(13), 10897. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 15, 2026, from [Link]
-
Durairaj, P., et al. (2021). Functional expression and regulation of eukaryotic cytochrome P450 enzymes in surrogate microbial cell factories. Biotechnology Advances, 47, 107693. [Link]
-
Activity Assay for Plant Mitochondrial Enzymes. (2022). In Plant Mitochondria. Humana, New York, NY. [Link]
-
Li, S., et al. (2021). Complete biosynthesis of a sulfated chondroitin in Escherichia coli. Nature communications, 12(1), 1-11. [Link]
-
Manual for Oxidative Stress Studies in plants. (2014). Ideal International E-Publication Pvt. Ltd. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 15, 2026, from [Link]
-
Habuchi, O., et al. (1982). Biosynthesis of chondroitin sulfate side chains and hyaluronate. Time-course studies with cartilage slices of calf ribs under different conditions. The Journal of biological chemistry, 257(22), 13429-13435. [Link]
-
Protocol for Extracellular Enzyme Assays. (2016). Retrieved February 15, 2026, from [Link]
-
Jimenez, A., et al. (2002). Induction of an antioxidant enzyme system and other oxidative stress markers associated with compatible and incompatible interactions between Cicer arietinum L. and Fusarium oxysporum f. sp. ciceris. Plant, Cell & Environment, 25(6), 771-781. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]
-
Wintersteiner, O., & Dutcher, J. D. (1943). CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM. Science, 97(2525), 467-470. [Link]
-
Gao, S., et al. (2020). Transcriptome analysis to identify genes involved in lignan, sesquiterpenoid and triterpenoid biosynthesis in medicinal plant Kadsura heteroclita. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 48(4), 2118-2133. [Link]
-
Wintersteiner, O., & Dutcher, J. D. (1968). Curare alkaloids from Chondodendron tomentosum. International anesthesiology clinics, 6(2), 534-539. [Link]
-
Exposito-Rodriguez, M., et al. (2023). Transcriptomic analysis reveals the gene regulatory networks involved in leaf and root response to osmotic stress in tomato. Frontiers in Plant Science, 14, 1184646. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. tarjomefa.com [tarjomefa.com]
- 3. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curare alkaloids from Chondodendron tomentosum by O. Wintersteiner and J. D. Dutcher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization and evaluation of d-(+)-tubocurarine chloride as a chiral selector for capillary electrophoretic enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 11. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. Cytochrome P450-catalyzed regio- and stereoselective phenol coupling of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. gcms.cz [gcms.cz]
- 23. Frontiers | Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum [frontiersin.org]
- 24. notulaebotanicae.ro [notulaebotanicae.ro]
- 25. Frontiers | Transcriptomic analysis reveals the gene regulatory networks involved in leaf and root response to osmotic stress in tomato [frontiersin.org]
- 26. escholarship.org [escholarship.org]
- 27. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Methodological & Application
Application Note: Inducing Paralysis in Zebrafish Larvae with Tubocurarine Chloride
[1][2]
Executive Summary & Rationale
In the field of zebrafish (Danio rerio) research, particularly during high-resolution calcium imaging or electrophysiology, motion artifacts are the primary adversary of data integrity. While Tricaine methanesulfonate (MS-222) is the standard anesthetic, it suppresses neuronal activity and slows heart rate, rendering it unsuitable for studies focused on neural dynamics or cardiovascular physiology.
Tubocurarine chloride (d-tubocurarine) offers a critical alternative. As a non-depolarizing neuromuscular blocker, it induces flaccid paralysis by targeting peripheral motor endplates while leaving the central nervous system (CNS) and sensory pathways largely intact.
This guide provides a rigorous, self-validating protocol for the use of tubocurarine to immobilize zebrafish larvae (3–7 dpf), prioritizing the microinjection method for consistency and the bath application method for high-throughput screening.
Mechanism of Action
To effectively utilize tubocurarine, one must understand the specific receptor kinetics at the zebrafish neuromuscular junction (NMJ). Unlike alpha-bungarotoxin (which binds irreversibly), tubocurarine is a competitive antagonist .
-
Normal Physiology: Motor neurons release Acetylcholine (ACh). ACh traverses the synaptic cleft and binds to Nicotinic Acetylcholine Receptors (nAChRs) on the muscle fiber, triggering Na+ influx, depolarization, and contraction.
-
Tubocurarine Blockade: Tubocurarine binds reversibly to the ACh binding sites on the nAChR
-subunits. It does not open the ion channel (non-depolarizing).[1] Because it competes with ACh, the blockade can be overcome by increasing ACh concentration, but in a controlled experimental setting, it effectively silences muscle contraction without silencing the motor neuron's firing command.
Visualization: Neuromuscular Blockade Pathway
Figure 1: Mechanism of Action. Tubocurarine competes with Acetylcholine for nAChR binding sites, preventing depolarization and muscle contraction.[1]
Materials & Preparation
Reagents
-
Tubocurarine Chloride Pentahydrate (CAS: 6965-35-1)
-
E3 Medium (Standard zebrafish embryo medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
Phenol Red (Optional, for injection visualization)
-
Low Melting Point (LMP) Agarose (for mounting)
Stock Solution Preparation
Tubocurarine is highly soluble in water but sensitive to light.
-
Concentration: Prepare a 10 mM stock solution in sterile distilled water or E3 medium.
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6 months.
-
Working Solutions:
-
For Injection: Dilute to 0.2 – 1.0 mM in E3 + 0.05% Phenol Red.
-
For Bath: Dilute to 0.5 – 2.0 mM in E3.
-
Experimental Protocols
Protocol A: Microinjection (The Gold Standard)
Why this method? Zebrafish larvae (especially >3 dpf) have robust skin barriers that limit the uptake of large, charged molecules like tubocurarine. Bath application often yields inconsistent paralysis. Microinjection guarantees delivery to the systemic circulation.
Target Age: 3–7 dpf
-
Anesthesia (Transient): Briefly anesthetize larvae in 0.016% (160 mg/L) Tricaine until touch response is lost (approx. 2 mins). This is necessary to immobilize them for the injection itself.
-
Note: Tricaine washes out rapidly; Tubocurarine will take over.
-
-
Mounting: Align larvae on a 2% agarose injection ramp.
-
Injection:
-
Site: Pericardial cavity (preferred) or Yolk sac (for younger larvae).
-
Volume: Inject 1–2 nL of the 0.5 mM working solution.
-
Calculation: For a 300 nL larva, a 1 nL injection of 0.5 mM results in a final body concentration of ~1.6 µM, which is physiologically effective.
-
-
Recovery: Transfer larvae immediately to fresh E3 medium (no Tricaine).
-
Washout: Allow 10–15 minutes for the Tricaine to wash out. The larva should regain heart rate but remain paralyzed due to the tubocurarine.
Protocol B: Bath Application (High Throughput)
Why this method? For screening large numbers of larvae where microinjection is not feasible. Caveat: Requires significantly higher concentrations to overcome skin permeability.
-
Titration: Prepare a 12-well plate with E3 containing tubocurarine at 0.2, 0.5, 1.0, and 2.0 mM .
-
Exposure: Transfer 5 larvae per well.
-
Incubation: Incubate at 28.5°C for 30–60 minutes .
-
Monitoring: Check for loss of "startle response" every 10 minutes (see Validation).
-
Maintenance: Once paralyzed, larvae can be mounted in agarose. To maintain paralysis during long imaging sessions, the agarose should be made with E3 containing a maintenance dose (approx. 50% of the paralyzing dose).
Validation & Quality Control
Trusting your paralysis is critical. A "quiet" fish might just be a stressed fish. Use this workflow to validate the blockade.
The "Touch-Evoked Escape" Assay
-
Stimulus: Gently touch the tail of the larva with a fine gel-loading tip or eyelash probe.
-
Observation:
-
Control: Rapid burst swimming (C-bend).
-
Anesthetized (Tricaine): No response; slowed heart rate.
-
Paralyzed (Tubocurarine):[2] No motor response; normal heart rate .
-
-
Fictive Swimming Check (Optional): If performing electrophysiology, record from ventral nerve roots. You should see "fictive swimming" bursts (neural activity) despite the lack of muscle movement. This confirms the CNS is active.
Comparison of Immobilization Agents
| Feature | Tricaine (MS-222) | Tubocurarine | |
| Primary Target | Na+ Channels (CNS & PNS) | nAChR (NMJ) | nAChR (NMJ) |
| Brain Activity | Suppressed | Intact | Intact |
| Heart Rate | Decreased/Stopped | Normal/Slight Decrease | Normal |
| Reversibility | Rapid (<5 min) | Slow (1-2 hours) | Irreversible |
| Delivery | Bath | Injection (Best) / Bath | Injection Only |
Experimental Workflow Diagram
Figure 2: Decision Matrix and Experimental Workflow. Microinjection is recommended for precise physiological studies.
Troubleshooting & Safety
Common Failure Modes
-
"The fish is still twitching."
-
Cause: Insufficient concentration or incubation time.
-
Fix: If bath applying, increase concentration to 2 mM or switch to microinjection. Tubocurarine does not penetrate the skin as easily as Tricaine.
-
-
"The heart stopped."
-
Cause: Overdose or hypoxic stress from mounting.
-
Fix: Reduce concentration. Ensure agarose is not too dense (use 0.8% - 1.2%).
-
-
"I see no calcium transients in the brain."
-
Cause: You may have used Tricaine too recently or for too long.
-
Fix: Ensure a rigorous 15-minute washout of Tricaine before imaging. Tubocurarine itself does not cross the Blood-Brain Barrier (BBB) efficiently in larvae, preserving CNS activity.
-
Safety Warning
Tubocurarine is a potent neurotoxin. It causes respiratory paralysis in humans.
-
PPE: Wear gloves, safety glasses, and a lab coat.
-
Handling: Handle powder in a fume hood.
-
Disposal: Dispose of all tubocurarine-contaminated E3 and agarose as hazardous chemical waste.
References
-
Comparison of Anesthetics
- Study: "Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish."
- Relevance: Establishes the baseline for Tricaine limitations (suppression of neural signals)
-
Source:
-
Neuromuscular Blockade Mechanisms
-
Long-term Imaging Protocols
- Study: "Improved Long-Term Imaging of Embryos with Genetically Encoded α-Bungarotoxin."
- Relevance: Discusses the limitations of Tricaine for long-term imaging and validates the use of nAChR blockers (like bungarotoxin and tubocurarine) for preserving development and health.
-
Source:
-
Zebrafish Anesthesia & Euthanasia Guidelines
- Study: "Guidelines for the Use of Fishes in Research."
- Relevance: Provides safety and ethical boundaries for using neuromuscular blockers (must ensure the animal is not in distress/pain if the procedure is invasive).
-
Source:
Sources
- 1. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Assessment of Neuromuscular Blockade
Target Audience: Drug Discovery Scientists, Pharmacologists, and Pre-clinical Researchers.
Introduction & Physiological Rationale
The accurate quantification of neuromuscular blockade (NMB) is critical for the safety profile of anesthetic regimens and the development of new neuromuscular blocking agents (NMBAs) or reversal drugs (e.g., sugammadex). While clinical monitoring often relies on acceleromyography (AMG), the gold standard for research and drug development remains Mechanomyography (MMG) and Electromyography (EMG) due to their direct correlation with force generation and electrical transmission, respectively.
This guide details the physiological basis of NMB, compares measurement modalities, and provides a rigorous, self-validating protocol for the Rat Sciatic Nerve-Gastrocnemius model—the industry standard for pre-clinical profiling.
The Neuromuscular Junction (NMJ) Signaling Pathway
To quantify blockade, one must understand the target. NMBAs function by interfering with the binding of Acetylcholine (ACh) to Nicotinic Acetylcholine Receptors (nAChRs) on the motor endplate.[1]
-
Non-depolarizing agents (e.g., Rocuronium) act as competitive antagonists.
-
Depolarizing agents (e.g., Succinylcholine) act as prolonged agonists, causing desensitization.
Figure 1: Signal transduction at the Neuromuscular Junction. NMBAs (Red) compete with ACh (Green) for receptor sites, preventing the End-Plate Potential required for contraction.[1]
Stimulation Patterns: The Logic of Quantification
In research, we do not simply "stimulate" the nerve; we apply specific patterns to interrogate the presynaptic ACh reserves and postsynaptic receptor occupancy.
| Pattern | Parameters | Physiological Basis | Primary Application |
| Single Twitch (ST) | 0.1 Hz or 1 Hz (0.2ms duration) | Establishes baseline mechanics. | Baseline stabilization; Onset time determination. |
| Train-of-Four (TOF) | 4 pulses at 2 Hz (0.5s intervals) | Fade Phenomenon: In partial non-depolarizing block, presynaptic ACh release diminishes with each pulse. Blocked receptors cannot compensate, causing T4 < T1. | Standard for calculating receptor occupancy (TOF Ratio). |
| Tetanic Stimulation | 50 Hz or 100 Hz for 5s | Massive ACh mobilization. | Stress test for the NMJ; Induces Post-Tetanic Potentiation. |
| Post-Tetanic Count (PTC) | 50 Hz (5s) → 3s pause → 1 Hz twitches | Post-Tetanic Potentiation: Tetanic stimulation floods the cleft with ACh. If receptors are heavily blocked (TOF=0), this flood may trigger a few twitches. | Quantifying Deep Block (when TOF count is 0).[2][3][4][5] |
Measurement Modalities: Selecting the Right Tool
For drug development, Mechanomyography (MMG) is non-negotiable as the reference standard.
| Feature | Mechanomyography (MMG) | Electromyography (EMG) | Acceleromyography (AMG) |
| Variable Measured | Isometric Force (Newtons) | Compound Action Potential (mV) | Acceleration ( |
| Accuracy | Gold Standard | High | Moderate (Prone to "Overshoot") |
| Setup Complexity | High (Rigid fixation required) | High (Signal noise management) | Low (Piezoelectric sensor) |
| Research Utility | Essential for ED50/ED95 studies. | Useful for PK/PD modeling. | Clinical use; less precise for research. |
Protocol: In Vivo Rat Sciatic Nerve-Gastrocnemius Assay
Objective: Determine the potency (ED50/ED95), onset, and recovery profile of a novel NMBA.
Experimental Setup & Surgery
Self-Validating Step: This system relies on isometric contraction.[6] Any elasticity in the setup invalidates the data.
-
Anesthesia: Induce with Urethane (1.2 g/kg i.p.) or Isoflurane. Note: Urethane is preferred for long-term stability in terminal experiments as it has minimal impact on cardiovascular reflexes compared to barbiturates.
-
Tracheotomy: Cannulate the trachea to ensure a patent airway. Mechanical ventilation is mandatory once the NMBA is administered.[1]
-
Vascular Access: Cannulate the right jugular vein for drug administration.
-
Nerve Isolation:
-
Muscle Isolation:
Experimental Workflow (The "Go/No-Go" Logic)
Figure 2: Operational workflow for the Rat Sciatic Nerve Assay. The "Baseline Stable" decision node is critical for data integrity.
Detailed Execution Steps
Step 1: Supramaximal Stimulation (Calibration)
-
Start stimulation at 1V. Gradually increase voltage by 0.5V increments.
-
Observe the twitch height.[1][7] Once the height stops increasing (maximal recruitment), add 15-20% to the voltage. This is Supramaximal Stimulation .
-
Why? This ensures that 100% of muscle fibers are depolarized, making the force dependent only on the NMJ transmission, not on nerve recruitment variability.
Step 2: Stabilization
-
Stimulate at 0.1 Hz (single twitch) for at least 20 minutes.
-
Validation: The baseline twitch height must not vary by >5% for 10 minutes. If it drifts, check the temperature (muscle cooling reduces contractility) or hydration (apply mineral oil to the nerve).
Step 3: Drug Administration & TOF Recording
-
Switch stimulation to TOF mode : Four pulses at 2 Hz, repeated every 15 seconds.
-
Inject the NMBA intravenously.[7]
-
Data Capture: Record the amplitude of T1 (First twitch) and T4 (Fourth twitch).
Data Analysis & Interpretation
Key Metrics
Summarize your data using the following calculated parameters:
| Metric | Formula | Interpretation |
| TOF Ratio | Indicates receptor occupancy. Ratio < 0.9 indicates residual block.[5][10][11] | |
| Onset Time | Time from injection to max block | Speed of drug distribution and receptor binding. |
| ED95 | Dose required for 95% depression of T1 | Potency. Used to calculate the clinical intubating dose (usually |
| Recovery Index (25-75) | Time from 25% to 75% T1 recovery | Indicates the speed of spontaneous recovery/metabolism. |
Calculating Potency (ED50/ED95)
-
Administer cumulative doses of the NMBA.
-
Plot Log(Dose) on the X-axis vs. Probit(% Block) on the Y-axis.
-
Perform a linear regression analysis to determine the dose at 50% and 95% block.
Troubleshooting & Validation (E-E-A-T)
-
Problem: Baseline Drift.
-
Cause: Often due to temperature fluctuation.
-
Solution: Maintain the rat's body temperature at 37°C using a heating pad and a rectal probe. The muscle itself can be warmed with a radiant heat lamp.
-
-
Problem: "Slip" Phenomenon (AMG only, but relevant concept).
-
Cause: The thumb moves in a different vector than the accelerometer.
-
Solution (in MMG): Ensure the thread to the transducer is taut (preload ~10-20g) and perpendicular to the bone.
-
-
Problem: Repetitive Firing.
-
Cause: Anticholinesterases or specific genetic defects.
-
Detection: Double peaks in the EMG signal.
-
References
-
Thilen, S. R., et al. (2023).[12] "2023 American Society of Anesthesiologists Practice Guidelines for Monitoring and Antagonism of Neuromuscular Blockade." Anesthesiology.
-
Naguib, M., & Brull, S. J. (2009). "Update on neuromuscular pharmacology." Current Opinion in Anaesthesiology.
-
Murphy, G. S., & Szokol, J. W. (2011). "Monitoring Neuromuscular Blockade." International Anesthesiology Clinics.
-
Head, S. I., & Arber, M. S. (2013). "Rat skeletal muscle-nerve preparation to teach skeletal muscle physiology." Advances in Physiology Education.
-
Bowsher, B., et al. (2023). "Comparative performance of stimpod electromyography with mechanomyography for quantitative neuromuscular blockade monitoring." BMC Anesthesiology.
Sources
- 1. ppno.ca [ppno.ca]
- 2. droracle.ai [droracle.ai]
- 3. blinkdc.com [blinkdc.com]
- 4. What Post-Tetanic Count (PTC) means and why it matters in quantitative TOF monitoring | Senzime [senzime.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. researchgate.net [researchgate.net]
- 7. aaim.co.in [aaim.co.in]
- 8. Procedures for Rat in situ Skeletal Muscle Contractile Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? [globalinnervation.com]
- 11. bellmedical.com [bellmedical.com]
- 12. apsf.org [apsf.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Tubocurarine Solution Precipitation in Phosphate Buffer
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for a common challenge encountered during in vitro and in vivo studies: the precipitation of tubocurarine in phosphate-buffered solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and efficacy of your tubocurarine solutions.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding tubocurarine solution stability:
Q1: Why is my tubocurarine solution precipitating in my phosphate buffer (PBS or similar)?
A: Tubocurarine, a quaternary ammonium compound, can form an insoluble salt with phosphate ions, leading to precipitation. This is particularly problematic at or above physiological pH. The presence of divalent cations, such as calcium (Ca²⁺), can further exacerbate this issue by forming insoluble calcium phosphate complexes that can co-precipitate with tubocurarine.
Q2: What is the ideal pH range for dissolving tubocurarine chloride?
A: The pH of a 1 in 100 solution of tubocurarine chloride in water is between 4.0 and 6.0[1]. Maintaining a slightly acidic pH is generally recommended to ensure its solubility.
Q3: Are there alternative buffers I can use to avoid this precipitation?
A: Yes, several alternative buffer systems are compatible with tubocurarine and can prevent precipitation. These include Tris-HCl, HEPES, and Citrate buffers. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and the presence of other interacting substances.
Q4: I have lyophilized tubocurarine chloride. What is the best way to reconstitute it?
A: For lyophilized tubocurarine chloride, it is recommended to reconstitute it in sterile, distilled water to create a stock solution[2][3]. Gentle vortexing and ensuring all the powder is dissolved is crucial. For experimental use, this stock solution can then be diluted into a suitable, non-phosphate-based buffer.
In-Depth Troubleshooting Guide
Encountering precipitation in your tubocurarine solution can be a frustrating roadblock in your research. This guide will walk you through a systematic approach to identify the cause and implement a solution.
Visualizing the Problem: The Precipitation Pathway
The following diagram illustrates the key factors leading to tubocurarine precipitation in a phosphate buffer system.
Caption: Factors contributing to tubocurarine precipitation.
Step-by-Step Troubleshooting
-
Confirm the Buffer System: The first and most critical step is to identify if you are using a phosphate-based buffer (e.g., PBS, Dulbecco's PBS). If so, this is the most likely cause of the precipitation.
-
Check the pH of Your Solution: Tubocurarine has a pKa of 7.4[1]. At or above this pH, the equilibrium shifts, and the likelihood of forming an insoluble salt with phosphate increases. A solution of tubocurarine chloride in water typically has a pH between 4.0 and 6.0, where it is more soluble[1].
-
Assess for the Presence of Divalent Cations: Check the composition of your media or other solutions for the presence of calcium (Ca²⁺) or magnesium (Mg²⁺) ions. Phosphate can react with these ions to form insoluble precipitates, which can act as nucleation sites for tubocurarine precipitation. One study noted that the effect of tubocurarine was absent in a phosphate-buffered Ringer's solution, likely due to changes in calcium ion concentration caused by the phosphate[4][5].
-
Evaluate Tubocurarine Concentration: Ensure that you are not exceeding the solubility limit of tubocurarine in your specific solution. While tubocurarine chloride is soluble in water up to approximately 25 mM, its solubility can be significantly reduced in the presence of phosphate ions[6].
The Chemical Causality: Why Does Precipitation Occur?
Tubocurarine is a benzylisoquinoline alkaloid and a quaternary ammonium compound, meaning it carries a permanent positive charge[7]. Phosphate buffers, at physiological pH, contain divalent (HPO₄²⁻) and monovalent (H₂PO₄⁻) phosphate anions. The positively charged tubocurarine molecule can form a strong ionic bond with the negatively charged phosphate ions, leading to the formation of a neutral, insoluble salt that precipitates out of the solution[5][8].
The presence of divalent cations like Ca²⁺ can further complicate the situation. Calcium and phosphate ions can precipitate to form calcium phosphate, a process that is also pH-dependent and more likely to occur at higher pH values[7]. This can reduce the concentration of free phosphate available to buffer the solution and can also create particulate matter that encourages the precipitation of other components, including tubocurarine.
Recommended Solutions and Protocols
To prevent the precipitation of tubocurarine, the primary strategy is to avoid the use of phosphate buffers. Below are detailed protocols for preparing stable tubocurarine solutions using alternative buffer systems.
Alternative Buffer Systems
The choice of an alternative buffer should be guided by the pH requirements of your experiment.
| Buffer System | Useful pH Range | pKa at 25°C | Key Considerations |
| Citrate Buffer | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Can chelate divalent cations, which may be a consideration for your experiment. |
| HEPES Buffer | 6.8 - 8.2 | 7.5 | A zwitterionic buffer that is often used in cell culture and has minimal interaction with metal ions[9]. |
| Tris-HCl Buffer | 7.0 - 9.0 | 8.1 | A commonly used biological buffer, but its pH is temperature-dependent[10][11]. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Tubocurarine Chloride
This protocol provides a general guideline for reconstituting lyophilized tubocurarine chloride to create a stable stock solution.
-
Equilibrate: Allow the vial of lyophilized tubocurarine chloride and a vial of sterile, nuclease-free water to equilibrate to room temperature.
-
Centrifuge: Briefly centrifuge the vial of tubocurarine chloride to ensure all the powder is at the bottom of the vial.
-
Reconstitute: Using a sterile syringe, add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM). Refer to the manufacturer's certificate of analysis for specific instructions.
-
Dissolve: Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Tubocurarine in Tris-HCl Buffer (pH 7.4)
This protocol is suitable for experiments requiring a physiological pH.
-
Prepare 1 M Tris-HCl Stock Solution (pH 7.4):
-
Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water.
-
Adjust the pH to 7.4 with concentrated hydrochloric acid (HCl).
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving.
-
-
Prepare 10 mM Tris-HCl Working Buffer:
-
Dilute the 1 M Tris-HCl stock solution 1:100 in sterile, nuclease-free water.
-
-
Prepare Tubocurarine Working Solution:
-
Thaw an aliquot of your tubocurarine stock solution.
-
Dilute the stock solution to the desired final concentration in the 10 mM Tris-HCl working buffer.
-
Protocol 3: Preparation of Tubocurarine in HEPES Buffer (pH 7.4)
HEPES is an excellent choice for cell culture experiments due to its stability and low toxicity.
-
Prepare 1 M HEPES Stock Solution (pH 7.4):
-
Dissolve 238.3 g of HEPES free acid in 800 mL of nuclease-free water.
-
Adjust the pH to 7.4 with 10 M sodium hydroxide (NaOH).
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Prepare HEPES Working Buffer (e.g., 20 mM):
-
Dilute the 1 M HEPES stock solution 1:50 in your desired sterile saline solution or cell culture medium.
-
-
Prepare Tubocurarine Working Solution:
-
Thaw an aliquot of your tubocurarine stock solution.
-
Dilute the stock solution to the desired final concentration in the HEPES working buffer.
-
Protocol 4: Preparation of Tubocurarine in Citrate Buffer (pH 6.0)
This protocol is suitable for experiments requiring a slightly acidic pH to enhance tubocurarine solubility.
-
Prepare 0.1 M Citrate Buffer (pH 6.0):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).
-
To prepare 100 mL of the buffer, mix approximately 18 mL of the citric acid solution with 82 mL of the sodium citrate solution.
-
Adjust the pH to 6.0 as needed using the citric acid or sodium citrate solutions.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Prepare Tubocurarine Working Solution:
-
Thaw an aliquot of your tubocurarine stock solution.
-
Dilute the stock solution to the desired final concentration in the 0.1 M citrate buffer.
-
Workflow for Preventing Precipitation
The following diagram outlines a decision-making workflow to avoid tubocurarine precipitation.
Caption: Decision workflow for preparing stable tubocurarine solutions.
By understanding the chemical interactions at play and selecting an appropriate buffer system, you can confidently prepare stable and effective tubocurarine solutions for your research. Should you have any further questions, please do not hesitate to contact our technical support team.
References
- Japanese Pharmacopoeia, 14th Edition. (2001). Tubocurarine Chloride. In Official Monographs for Part I (p. 838).
- Burn, J. H., & Kottegoda, S. R. (1953). The action of tubocurarine on ciliary movement. British Journal of Pharmacology and Chemotherapy, 8(2), 141–144.
-
Wikipedia. (2024). Tubocurarine chloride. In Wikipedia. Retrieved from [Link]
- Goolsby, T. L., & Mumtaz, M. M. (2008). Amazing Stability of Phosphate-Quaternary Amine Interactions. Journal of the American Society for Mass Spectrometry, 19(9), 1333–1340.
- Burn, J. H. (1959). The action of tubocurarine on ciliary movement. British Journal of Pharmacology and Chemotherapy, 14(3), 323–326.
-
Merck Millipore. (n.d.). Tris Buffer, 1.0 M, pH 8.0, Molecular Biology Grade. Retrieved from [Link]
-
PubChem. (n.d.). Tubocurarine. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]
-
Elabscience. (n.d.). 1.0 mol/L Tris HCl (pH6.8). Retrieved from [Link]
-
Empower Pharmacy. (n.d.). How to Prepare a Lyophilized Powder for Injection. Retrieved from [Link]
-
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]
-
Drugs.com. (n.d.). Tubocurarine Disease Interactions. Retrieved from [Link]
- Naghaway, J., & Soine, T. O. (1979). Preparation of semisynthetic (+)-tubocurarine chloride. Journal of Pharmaceutical Sciences, 68(5), 655–656.
-
R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-TUBOCURARINE CHLORIDE CAS#: 57-94-3 [m.chemicalbook.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Amazing Stability of Phosphate-Quaternary Amine Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tubocurarine Neuromuscular Blockade
Subject: Troubleshooting Incomplete or Unstable Neuromuscular Block with Tubocurarine (d-Tc) Ticket Type: Experimental Pharmacology / Assay Optimization Assigned Specialist: Senior Application Scientist, Neuromuscular Physiology Division
Executive Summary: The "Safety Factor" Challenge
Tubocurarine (d-Tc) is the historical prototype of non-depolarizing neuromuscular blocking agents (nNMBAs). Unlike modern agents (e.g., rocuronium), d-Tc is a benzylisoquinoline alkaloid that acts as a pure competitive antagonist at the post-junctional nicotinic acetylcholine receptor (nAChR).
The Core Issue: Researchers often encounter "incomplete block" (failure to achieve 100% twitch depression) due to the Safety Factor of Neuromuscular Transmission . To abolish the single twitch response, you must block >75–80% of available receptors. To abolish tetanic fade, receptor occupancy must exceed 90-95% [1, 2].
If your block is incomplete, you are likely hovering in the 50–70% occupancy range, where the "Margin of Safety" preserves transmission despite the presence of the drug.
Diagnostic Triage: Why is my block incomplete?
Use this decision matrix to isolate the root cause of the incomplete blockade.
Figure 1: Diagnostic decision tree for isolating causes of incomplete d-Tc blockade. Note that physiological variables (pH, Temp) significantly alter d-Tc affinity.
Technical FAQs & Troubleshooting
Q1: I am using the standard IC50 dose calculated from literature, but the twitch is only depressed by 30%. Why?
A: You are likely battling Tissue-Specific Resistance .
-
The Cause: The rat phrenic nerve-hemidiaphragm (the gold standard preparation) is significantly more resistant to d-Tc than limb muscles (e.g., tibialis anterior) or human tissue. This is due to a higher density of nAChRs and a higher quantal content of acetylcholine (ACh) release in the diaphragm [3].
-
The Fix:
-
Do not rely on limb-muscle IC50 values.
-
Perform a cumulative concentration-response curve (CCRC).
-
Standard Range: For rat diaphragm, d-Tc effective concentrations often range from 1.5 µM to 5.0 µM , whereas limb muscles may block at 0.25 µM [3].
-
Q2: The block was established, but the twitch height is "creeping" back up without washing. Is the drug degrading?
A: d-Tc is chemically stable. The issue is likely pH Drift (Alkalosis) .
-
The Mechanism: d-Tc is a weak base. Its potency is heavily dependent on ionization.
-
Acidosis (pH < 7.35): Increases ionization
Increases receptor affinity Potentiates Block . -
Alkalosis (pH > 7.45): Decreases ionization
Reverses Block .
-
-
The Fix: Check your carbogen supply (
). If the gas aeration slows down, leaves the solution, pH rises (alkalosis), and the block will spontaneously resolve [4].
Q3: I cannot reverse the block with Neostigmine. Is the receptor permanently bound?
A: No, but you have hit the "Ceiling Effect" of acetylcholinesterase (AChE) inhibitors.
-
The Mechanism: Neostigmine works by inhibiting AChE, increasing the pool of available ACh to compete with d-Tc. However, there is a maximum amount of ACh that can be released. If the d-Tc concentration is too high (deep block, >95% receptor occupancy), no amount of extra ACh can overcome the competition [5].
-
The Fix:
-
Reversal is only possible if some twitch response is already visible (partial block).
-
If fully paralyzed, you must wash the tissue first to lower d-Tc concentration before attempting reversal.
-
Experimental Protocol: The Self-Validating Setup
To ensure consistent d-Tc blockade, you must control the variables that alter the ionization and competitive kinetics of the drug.
Protocol: Rat Phrenic Nerve-Hemidiaphragm Assay
| Parameter | Specification | Rationale |
| Buffer | Krebs-Henseleit | Maintains ionic balance ( |
| Gas | 95% | Critical: Maintains pH at 7.4. Loss of |
| Temp | 37°C (Strict) | Hypothermia (<35°C) potentiates d-Tc; Hyperthermia reduces it [6]. |
| Stimulation | 0.1 Hz (Single Twitch) | High frequency (tetanus) depletes ACh, artificially deepening the block. |
| Pre-Load | 1.0 - 2.0 g | Ensures optimal overlap of actin-myosin filaments for max twitch tension. |
Step-by-Step Optimization:
-
Viability Check: Before adding d-Tc, stimulate the muscle directly (bypass nerve) with a high-voltage pulse. If the muscle contracts strongly, the tissue is healthy. If weak, the tissue is hypoxic/damaged; d-Tc data will be invalid.
-
Supramaximal Stimulation: Determine the voltage required to elicit a max twitch, then multiply by 1.5x . This prevents fluctuations in nerve contact from looking like a "block."
-
Equilibration: Allow tissue to stabilize for 30 mins. Baseline twitch must be flat.
-
Cumulative Dosing: Add d-Tc in 0.5 log unit increments (e.g., 0.5
M 1.0 M 3.0 M). Wait 5–8 minutes between doses for diffusion equilibrium.
Mechanistic Visualization: Competitive Inhibition[1]
The following diagram illustrates the kinetic competition at the neuromuscular junction (NMJ). Note that d-Tc does not close the channel; it prevents opening.
Figure 2: Competitive Antagonism at the NMJ. Blockade occurs because d-Tc prevents the simultaneous binding of the two ACh molecules required for channel opening.
References
-
Paton WD, Waud DR. The margin of safety of neuromuscular transmission. J Physiol. 1967;191(1):59-90.
-
Waud BE, Waud DR. The relation between tetanic fade and receptor occlusion in the presence of competitive neuromuscular block. Anesthesiology.[1] 1971;35(5):456-464.
-
Ibebunjo C, Kambach G, Eikermann M, et al. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors. Anesthesiology.[1] 2009;110(5):1093-1100.
-
Hughes R. The influence of changes in acid-base balance on neuromuscular blockade in cats. Br J Anaesth. 1970;42(8):658-668.
-
Miller RD. Antagonism of neuromuscular blockade.[2] Anesthesiology.[1] 1976;44(4):318-329.
-
Miller RD, Van Nyhis LS, Eger EI. The effect of temperature on a d-tubocurarine neuromuscular blockade and its antagonism by neostigmine.[2] J Pharmacol Exp Ther.[2] 1975;195(2):237-241.[2]
Sources
Avoiding neurotoxic effects of tubocurarine in central nervous system studies
Technical Support Center: Central Nervous System Studies
Topic: Avoiding Neurotoxic & Confounding Effects of Tubocurarine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of neuromuscular blocking agents in central nervous system (CNS) studies. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is d-tubocurarine, a classic neuromuscular blocker, now considered problematic for most in vivo CNS studies?
A: While d-tubocurarine is historically significant and effective at inducing muscle paralysis by blocking nicotinic acetylcholine receptors at the neuromuscular junction, its use in modern, sensitive CNS experiments is strongly discouraged due to significant confounding side effects.[1][2][3] The primary issues are not typically direct neurotoxicity from systemic administration, but rather severe indirect effects that destabilize the animal's physiology, thereby corrupting CNS data.[4][5]
The two main culprits are:
-
Histamine Release: Tubocurarine is a potent inducer of histamine release from mast cells.[1][5][6] This leads to systemic hypotension (a sharp drop in blood pressure) and bronchospasm.[4][7] A stable blood pressure is critical for maintaining consistent cerebral perfusion. Hypotension can lead to neuronal ischemia and altered firing patterns that are unrelated to your experimental variable.
-
Ganglionic Blockade: Tubocurarine also blocks nicotinic receptors in autonomic ganglia.[1][4][8] This disrupts the normal function of the sympathetic and parasympathetic nervous systems, leading to unpredictable and severe hemodynamic instability, including hypotension and tachycardia.[4][5] This autonomic dysregulation makes it nearly impossible to maintain the stable physiological baseline required for reliable electrophysiology or neuroimaging.
These side effects introduce significant non-experimental variables that can be easily mistaken for a direct effect of your compound or stimulus on the CNS.
Q2: Can systemically administered tubocurarine cross the blood-brain barrier (BBB) to cause direct neurotoxicity?
A: The evidence suggests that tubocurarine, being a large and polar molecule, does not readily cross the intact blood-brain barrier.[7][9][10] However, this question has two important caveats for researchers:
-
Direct Injection Studies: When injected directly into the brain, bypassing the BBB, d-tubocurarine is indeed neurotoxic, causing selective neuronal death and seizure activity even at microgram doses.[11] This indicates that neurons are sensitive to its effects if exposure occurs.
-
BBB Disruption: In experimental models where the BBB is compromised (e.g., trauma, stroke, certain diseases), there is a potential risk of central penetration. Even in these cases, one study showed that systemic administration did not cause the neurotoxic effects seen with direct injection, even when the BBB was disrupted.[11]
Troubleshooting Guide
Issue: "My baseline neuronal recordings are unstable. I'm seeing drifts in firing rate and changes in local field potentials after administering a neuromuscular blocker."
This is a common and critical problem. An unstable baseline invalidates any data collected post-stimulus or drug application. Use the following workflow to diagnose the issue.
The diagram above illustrates the confounding systemic effects of d-tubocurarine. Its desired action is at the neuromuscular junction (NMJ), but its off-target effects on autonomic ganglia and mast cells create cardiovascular chaos, which is a critical confounding variable for any CNS measurement.
Solutions & Best Practices
Q3: What are the recommended neuromuscular blockers (NMBs) for in vivo CNS experiments, and why are they better?
A: Modern synthetic NMBs are designed to be more specific for the neuromuscular junction and to have minimal cardiovascular side effects. The best choices for research are agents from the benzylisoquinolinium or aminosteroid families that are known for their hemodynamic stability.
Top Recommendations:
-
Cisatracurium: A benzylisoquinolinium agent. It is an excellent choice due to its unique metabolism (Hofmann elimination), which is independent of liver or kidney function, making its clearance predictable.[12] It has a very low propensity to release histamine and lacks significant cardiovascular effects at standard doses.[5][13]
-
Vecuronium: An aminosteroid agent. It is known for its cardiovascular stability and lack of histamine-releasing or ganglion-blocking effects.[5][14] Its duration of action is shorter than older drugs like pancuronium.[15]
Agents to Use with Caution or Avoid:
-
Atracurium: While a predecessor to cisatracurium, it releases more histamine and its metabolite, laudanosine, can cross the BBB and is a known CNS stimulant that can cause seizures at high concentrations.[16][17][18][19][20] While laudanosine toxicity is unlikely with standard surgical use, it can be a concern in prolonged experiments.[16][17] Cisatracurium produces significantly lower levels of laudanosine.[16][19][20]
-
Pancuronium: An older aminosteroid that can cause a significant increase in heart rate (tachycardia) and blood pressure due to a vagolytic (anti-muscarinic) effect.[21][22][23][24][25] This makes it unsuitable for experiments requiring a stable cardiovascular baseline.
| Feature | d-Tubocurarine | Pancuronium | Vecuronium | Cisatracurium |
| Class | Benzylisoquinolinium | Aminosteroid | Aminosteroid | Benzylisoquinolinium |
| Histamine Release | High [5][6] | Low[5] | None[5] | None/Very Low [5] |
| Ganglionic Blockade | Significant [1][4] | None | None | None |
| Vagolytic Effect | Minimal | Moderate/High [25] | Minimal | None |
| Primary CV Effect | Hypotension [4][6] | Tachycardia [21][24] | Stable [5] | Stable [13] |
| Primary Metabolism | Renal/Hepatic | Renal/Hepatic | Hepatic/Renal | Hofmann Elimination (pH/temp dependent)[12] |
| CNS Suitability | Poor | Poor | Excellent | Excellent |
Experimental Protocols
Protocol: Administering Cisatracurium for Stable Neuromuscular Blockade in Rodent CNS Studies
This protocol ensures a stable level of paralysis while maintaining physiological homeostasis. Crucially, the animal must be fully anesthetized and mechanically ventilated before inducing paralysis. NMBs have no sedative or analgesic properties.[12][26]
1. Preparation & Pre-Monitoring:
-
Anesthetize the animal using a stable anesthetic regimen (e.g., isoflurane, urethane).
-
Intubate and begin mechanical ventilation. Adjust ventilator settings to maintain end-tidal CO2 between 35-45 mmHg.
-
Establish intravenous (IV) access (e.g., tail vein, femoral vein).
-
Initiate continuous monitoring of core physiological parameters: Mean Arterial Pressure (MAP), Heart Rate (HR), core body temperature, and ETCO2.[26][27][28] Allow all parameters to stabilize for at least 15-20 minutes before proceeding.
-
Set up a peripheral nerve stimulator (e.g., on the sciatic or ulnar nerve) to monitor the depth of blockade using a Train-of-Four (TOF) stimulus pattern.[29][30][31]
2. Induction of Blockade:
-
Prepare a fresh dilution of cisatracurium besylate. A typical starting concentration is 0.1 mg/mL in sterile saline.
-
Administer an initial IV bolus dose. For a rat, a common starting dose is 0.15-0.2 mg/kg.[13][32][33]
-
Administer the bolus slowly over 30-60 seconds to minimize any potential transient effects.
-
Monitor the TOF response. The number of twitches will decrease as the block takes effect. A full block is achieved when the TOF count is 0/4.[30] This typically occurs within 2-3 minutes.[33]
3. Maintenance of Blockade:
-
Once the initial bolus wears off (indicated by the return of twitches in the TOF response, e.g., 1/4 or 2/4), blockade must be maintained.
-
Method A: Intermittent Bolus: Administer smaller maintenance doses (e.g., 0.03 mg/kg) as needed, guided by the TOF response.[32][33] This provides approximately 20-30 minutes of additional blockade.[13]
-
Method B: Continuous Infusion (Recommended for long experiments):
-
Begin a continuous IV infusion using a syringe pump.
-
A typical starting infusion rate is 1-3 mcg/kg/minute.[13][32]
-
Titrate the infusion rate to maintain the desired level of blockade (e.g., a TOF count of 0/4 or 1/4, depending on experimental need).[32] This method provides the most stable level of paralysis.
-
4. Continuous Monitoring & Validation:
-
Throughout the entire experiment, continuously monitor MAP, HR, temperature, and ETCO2.[26][27] Any deviation from the stable baseline should be investigated immediately.
-
Ensure the animal's eyes are protected with ophthalmic ointment to prevent corneal drying.[26]
References
-
Moss, J., Rosow, C. E., Savarese, J. J., Philbin, D. M., & Laasberg, L. H. (1981). Role of histamine in the hypotensive action of d-tubocurarine in humans. Anesthesiology, 55(1), 19–25. [Link]
-
Kelman, G. R., & Kennedy, B. R. (1971). Cardiovascular effects of pancuronium in man. British Journal of Anaesthesia, 43(3), 335–338. [Link]
-
Brown, E. M., Smiler, B. G., & Plaza, J. A. (1973). Cardiovascular effects of pancuronium. Anesthesiology, 38(6), 597–599. [Link]
-
Stoelting, R. K. (1972). The hemodynamic effects of pancuronium and d-tubocurarine in anesthetized patients. Anesthesiology, 36(6), 612–615. [Link]
-
Inan, S., Cengiz, M., & Kocabas, S. (2006). Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium. Medical Principles and Practice, 15(6), 434–438. [Link]
-
Dr.Oracle. (2025). What is the most common side effect of pancuronium, a non-depolarizing neuromuscular blocker (non-depolarizing muscle relaxant)? Dr.Oracle. [Link]
-
National Center for Biotechnology Information. (n.d.). Tubocurarine. In PubChem Compound Summary. Retrieved from [Link]
-
Osmosis. (2023). Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacological Actions. Osmosis. [Link]
-
Drugs.com. (n.d.). Tubocurarine Disease Interactions. Drugs.com. Retrieved from [Link]
-
eDrug. (2016). Tubocurarine. eDrug. [Link]
-
PharmaCompass. (n.d.). Tubocurarine. PharmaCompass.com. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357–363. [Link]
-
Dasheiff, R. M. (1985). d-Tubocurarine causes neuronal death when injected directly into rat brain. Experimental Neurology, 89(1), 172–188. [Link]
-
Chapple, D. J., Miller, A. A., Ward, J. B., & Wheatley, P. L. (1987). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. British Journal of Anaesthesia, 59(2), 218–225. [Link]
-
Jonville, S., Grand, T., & Changeux, J. P. (2010). Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine. Anesthesiology, 113(2), 393–403. [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. [Link]
-
ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. ResearchGate. Retrieved from [Link]
-
London Health Sciences Centre. (2024). CISATRACURIUM (Nimbex). LHSC. [Link]
-
Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of Physiology, 293, 247–284. [Link]
-
Deranged Physiology. (2023). Monitoring of neuromuscular blockade. Deranged Physiology. [Link]
-
Britannica. (n.d.). Tubocurarine. Britannica. Retrieved from [Link]
-
Bowman, W. C. (2006). Neuromuscular block. Journal of the Royal College of Physicians of Edinburgh, 36(1), 61–68. [Link]
-
Cohen, E. N. (1963). BLOOD-BRAIN BARRIER TO D-TUBOCURARINE. Journal of Pharmacology and Experimental Therapeutics, 141, 356–362. [Link]
-
ResearchGate. (n.d.). Neuromuscular blockade by d-tubocurarine on the acetylcholine-induced muscle twitch response in an isolated frog rectus abdominis muscle preparation. ResearchGate. Retrieved from [Link]
-
Medscape. (n.d.). Cisatracurium dosing, indications, interactions, adverse effects, and more. Medscape. Retrieved from [Link]
-
Drugs.com. (2025). Cisatracurium Besylate Monograph for Professionals. Drugs.com. Retrieved from [Link]
-
Smith, S. M., Brown, H. O., Toman, J. E., & Goodman, L. S. (1947). The lack of cerebral effects of d-tubocurarine. Anesthesiology, 8(1), 1–14. [Link]
-
Waser, P. G., & Ratecke, H. R. (1973). Relative Potency of Some Neuromuscular Blocking Drugs in Vivo and in Vitro. Experientia, 29(10), 1247–1249. [Link]
-
LITFL. (2019). Neuromuscular Monitoring - Part One. LITFL. [Link]
-
FDA. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION. FDA. Retrieved from [Link]
-
Hanahoe, T. H., & Sturman, G. (1971). Comparison of the neuromuscular blocking action of (+)-tubocurarine and piperazine in the leech, frog, rat and cat. British Journal of Pharmacology, 41(2), 421P–422P. [Link]
-
Padilla, S. (2006). Monitoring Physiological Parameters in Mice during Anesthesia. IEEE Xplore. [Link]
-
Tajaate, N., & Zafirova, Z. (2023). Cisatracurium. In StatPearls. StatPearls Publishing. [Link]
-
Shanks, C. A., Ramzan, M. I., & Triggs, E. J. (1983). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. Anesthesia and Analgesia, 62(10), 879–884. [Link]
-
Padilla, S. (2006). Monitoring Physiological Parameters in Mice during Anesthesia. IEEE Xplore. [Link]
-
Jonkers, C., & Sine, S. M. (2008). Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor. Journal of General Physiology, 132(6), 735–749. [Link]
-
Pajouhesh, H., & Pajouhesh, H. (2009). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. Neurochemical Journal, 3(2), 115–141. [Link]
-
Kumar, K., & Kumar, A. (2015). Evaluation of Neuromuscular Blockade with Vecuronium during General Anesthesia with Oxygen, Nitrous Oxide, Isoflurane versus Oxygen, Air, Isoflurane: A Randomized Controlled Study. Anesthesia: Essays and Researches, 9(3), 362–366. [Link]
-
Williams, M., & Segars, L. (2024). Vecuronium. In StatPearls. StatPearls Publishing. [Link]
-
el-Orbany, M., & Joseph, N. J. (2000). Sevoflurane exposure time and the neuromuscular blocking effect of vecuronium. Canadian Journal of Anesthesia, 47(6), 530–534. [Link]
-
Marshall, I. G., Gibb, A. J., & Durant, N. N. (1983). Neuromuscular blocking and autonomic effects of vecuronium and atracurium in the anaesthetized cat. British Journal of Anaesthesia, 55 Suppl 1, 15S–21S. [Link]
-
Coleda, M. A., & Waelbroeck, M. (1993). Identification of drugs competing with d-tubocurarine for an allosteric site on cardiac muscarinic receptors. European Journal of Pharmacology, 246(2), 127–134. [Link]
-
Jiang, X., Andjelkovic, A. V., & Zhu, L. (2018). Factors controlling permeability of the blood–brain barrier. Metabolic Brain Disease, 33(5), 1437–1449. [Link]
-
Tang, J., & Sdrulla, A. (2021). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Journal of Pain Research, 14, 399–410. [Link]
-
Hosoya, K., Sugawara, M., & Asaba, H. (2000). Comparison of drug permeabilities across the blood-retinal barrier, blood-aqueous humor barrier, and blood-brain barrier. Journal of Pharmaceutical Sciences, 89(12), 1623–1629. [Link]
Sources
- 1. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 2. Tubocurarine | chemical compound | Britannica [britannica.com]
- 3. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Role of histamine in the hypotensive action of d-tubocurarine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacological Actions [jove.com]
- 8. Tubocurarine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. BLOOD-BRAIN BARRIER TO D-TUBOCURARINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lack of cerebral effects of d-tubocurarine [pubmed.ncbi.nlm.nih.gov]
- 11. d-Tubocurarine causes neuronal death when injected directly into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cisatracurium Besylate Monograph for Professionals - Drugs.com [drugs.com]
- 14. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Cardiovascular effects of pancuronium in patients anaesthetized with enflurane and fluroxene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cardiovascular effects of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. CISATRACURIUM (Nimbex) | LHSC [lhsc.on.ca]
- 27. Monitoring Physiological Parameters in Mice during Anesthesia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 28. Monitoring Physiological Parameters in Mice during Anesthesia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 29. derangedphysiology.com [derangedphysiology.com]
- 30. partone.litfl.com [partone.litfl.com]
- 31. youtube.com [youtube.com]
- 32. reference.medscape.com [reference.medscape.com]
- 33. labeling.pfizer.com [labeling.pfizer.com]
Advanced Protocol: Tubocurarine Dosage Adjustment in Anesthetic Environments
Technical Support Center > Pharmacology & Toxicology > Neuromuscular Blockade
Executive Summary
This guide addresses the critical modulation of tubocurarine (d-Tc) pharmacodynamics by concurrent anesthetic agents. While d-Tc is largely a historical prototype in modern clinical practice, it remains a vital reference standard in pharmacological research and specific physiological experiments.
The Core Challenge: Anesthetic agents are not inert bystanders. They actively alter the neuromuscular junction's (NMJ) sensitivity, necessitating precise dosage titration to avoid prolonged paralysis or hemodynamic collapse.
Module 1: Volatile Anesthetics (The Potentiation Factor)
The "Drift" Phenomenon: Volatile anesthetics significantly potentiate non-depolarizing neuromuscular blockers (NDNBs) like tubocurarine. This interaction is concentration-dependent and time-dependent . As the partial pressure of the volatile agent rises in skeletal muscle (a process that takes longer than brain saturation), the depth of the block will spontaneously deepen—a phenomenon known as "drift."
Mechanism of Action
-
Post-Synaptic Inhibition: Volatiles decrease the sensitivity of the post-junctional membrane to depolarization by acetylcholine (ACh).
-
Central Effect: Depression of spinal motor neuron excitability.
-
Hemodynamic Delivery: Volatiles increase muscle blood flow, delivering more relaxant to the NMJ.
Dosage Adjustment Protocol
The following reductions are required to maintain a stable Train-of-Four (TOF) count of 1-2 when switching from a TIVA (Total Intravenous Anesthesia) or Nitrous Oxide-Opioid technique to volatile anesthesia.
| Anesthetic Agent | Potency Rank | Recommended d-Tc Dosage Reduction | Notes |
| Desflurane | High | 50% - 60% | Strongest potentiator; rapid onset of potentiation. |
| Sevoflurane | High | 40% - 50% | Similar to isoflurane; significant potentiation. |
| Isoflurane | High | 30% - 40% | Classic potentiator; reduces ED95 significantly. |
| Enflurane | High | 30% - 40% | Historically comparable to isoflurane. |
| Halothane | Moderate | 20% - 30% | Less potentiation than ether-based volatiles. |
| Nitrous Oxide | Low | 0% - 10% | Minimal effect; treat as baseline (TIVA). |
Critical Warning: The potentiation effect of volatiles is not immediate . It requires tissue saturation (15-30 minutes). Do not re-dose d-Tc immediately upon starting volatile gas if the block seems light; wait for the anesthetic partial pressure to equilibrate in the muscle.
Module 2: Intravenous Anesthetics (TIVA)
Intravenous agents generally interact less aggressively with the nicotinic acetylcholine receptor (nAChR) than volatiles, but nuances exist.
Propofol
-
Interaction: Minimal direct neuromuscular effect.
-
Protocol: Use standard calculated d-Tc dosing (0.3 - 0.5 mg/kg for intubation).
-
Troubleshooting: If the block is prolonged, rule out renal elimination issues rather than propofol potentiation.
Ketamine [1][2]
-
Interaction: Complex. Ketamine interferes with calcium ion binding and may have weak NMJ blocking properties, but clinically, it does not potentiate d-Tc to the extent of volatiles.
-
Hemodynamics: Ketamine increases heart rate and blood pressure, which can mask the histamine-induced hypotension often seen with d-Tc.
-
Protocol: No significant d-Tc dosage reduction required.
Module 3: Visualization of Mechanisms
Figure 1: Mechanism of Volatile Potentiation
This diagram illustrates how volatile anesthetics synergize with tubocurarine at the neuromuscular junction.
Caption: Volatile anesthetics desensitize the nAChR, effectively lowering the threshold for d-Tc to produce a blockade.
Module 4: Troubleshooting & FAQs
Q1: I switched from Propofol to Isoflurane intra-operatively. My TOF count dropped from 3 to 0 without re-dosing d-Tc. Why?
Diagnosis: You are experiencing Anesthetic Drift . Explanation: As Isoflurane saturates the muscle tissue, it potentiates the residual d-Tc molecules already at the receptor sites. Solution:
-
Stop all d-Tc administration.
-
Reduce Isoflurane concentration if surgical depth allows.
-
Do not reverse yet; the block will naturally lighten as the volatile washes out or redistributes.
Q2: How do I calculate the maintenance dose of d-Tc under Desflurane?
Protocol:
-
Start with a standard maintenance bolus (typically 10-15% of the induction dose).
-
Apply Reduction Factor: Multiply by 0.4 (60% reduction).
-
Titrate: Administer only when TOF returns to 2 twitches.
-
Example: Standard maintenance = 5 mg. Adjusted for Desflurane = 2 mg.
-
Q3: Does d-Tc cause hypotension, and does anesthesia affect this?
Yes. d-Tc causes histamine release and ganglionic blockade.
-
Halothane: Myocardial depressant. combining d-Tc + Halothane can lead to severe hypotension .
-
Ketamine: Sympathomimetic. Can help counteract d-Tc induced hypotension.
Module 5: Experimental Workflow (Decision Tree)
Use this logic flow to determine the correct initial bolus of tubocurarine.
Caption: Decision matrix for calculating initial tubocurarine bolus based on the primary anesthetic agent.
References
-
Miller, R. D., et al. (1971).[3] Comparative neuromuscular effects of Forane and halothane alone and in combination with d-tubocurarine in man. Anesthesiology. Link
-
Ali, H. H., & Savarese, J. J. (1976). Monitoring of neuromuscular function. Anesthesiology. Link
-
Waud, B. E., & Waud, D. R. (1979). The effects of volatile anesthetics on directly and indirectly stimulated skeletal muscle. Anesthesiology. Link
-
Stanski, D. R., et al. (1979). Pharmacokinetics and pharmacodynamics of d-tubocurarine during nitrous oxide-narcotic and halothane anesthesia in man. Anesthesiology. Link
-
Kopman, A. F., et al. (2002). Characterization of the interactions between volatile anesthetics and neuromuscular blockers. Anesthesia & Analgesia. Link
Sources
- 1. Additive interactions between propofol and ketamine when used for anesthesia induction in female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Different Doses of Ketamine on Intubating Conditions during a Rapid Sequence Induction and Intubation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative neuromuscular effects of Forane and halothane alone and in combination with d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Tubocurarine vs. Atracurium in Neuromuscular Junction Research
Executive Summary
This guide analyzes the experimental utility of Tubocurarine (d-Tc) , the historical prototype of non-depolarizing neuromuscular blockers, versus Atracurium , a synthetic bisbenzylisoquinolinium agent. While both agents function as competitive antagonists at the nicotinic acetylcholine receptor (nAChR), their divergent physicochemical properties dictate their specific applications in modern research.
Key Takeaway: Choose Tubocurarine for long-duration ex vivo studies requiring high solution stability and stable baselines. Choose Atracurium for in vivo models of organ failure or when studying rapid recovery kinetics, provided strict pH and temperature controls are maintained to manage Hofmann elimination.
Mechanistic Architecture
Both compounds induce paralysis by competitively binding to the
Receptor Interaction
-
Tubocurarine: A mono-quaternary alkaloid (historically thought to be bis-quaternary). It binds with high affinity but lacks selectivity, often blocking ganglionic nicotinic receptors and releasing significant histamine from mast cells.
-
Atracurium: A bis-quaternary structure designed for high potency and specific degradation. It binds nAChRs with high specificity but produces the metabolite Laudanosine upon degradation.
Figure 1: Competitive antagonism at the Neuromuscular Junction.[1] Both agents compete with ACh for the
The Stability Paradox: Pharmacokinetics in the Bath
The critical differentiator for experimental design is stability .
Tubocurarine: The Stable Benchmark
d-Tc is chemically stable in physiological solutions. In an isolated organ bath (e.g., rat phrenic nerve-hemidiaphragm), the concentration remains constant unless physically washed out.
-
Advantage: Ideal for long-term equilibrium studies or cumulative dose-response curves.
-
Disadvantage: Recovery requires aggressive, repeated washing of the tissue.
Atracurium: The Hofmann Elimination
Atracurium undergoes Hofmann elimination , a spontaneous non-enzymatic degradation dependent on pH and temperature.[2][3][4]
-
Mechanism: At physiological pH (7.[2]4) and temperature (37°C), the molecule breaks down into Laudanosine and a monoacrylate.
-
Experimental Risk: If your organ bath is kept at 37°C without perfusion, the effective concentration of Atracurium decreases spontaneously over time.
-
Experimental Benefit: Mimics "metabolic" clearance without needing a liver. Useful for studying recovery kinetics in a closed system.
Figure 2: Hofmann Elimination pathway.[5] Atracurium degradation is strictly dependent on environmental conditions, unlike d-Tc.
Experimental Protocol: Rat Phrenic Nerve-Hemidiaphragm
This is the gold-standard assay for comparing NMJ blockade potency and recovery.
Materials
-
Tissue: Left and right phrenic nerve-hemidiaphragm from male Wistar rats (250–300g).
-
Buffer: Tyrode’s or Krebs-Henseleit solution, aerated with Carbogen (95%
, 5% ). -
Apparatus: Organ bath (double-jacketed) maintained strictly at 37°C (critical for Atracurium).
Workflow
-
Dissection: Excision of the diaphragm fan with the phrenic nerve attached.
-
Mounting: Secure the rib cage margin to the bath base and the central tendon to an isometric force transducer.
-
Stimulation:
-
Indirect (Nerve): Supramaximal voltage (1–5 V), 0.1 Hz, 0.2 ms duration.
-
Direct (Muscle): Used only to verify muscle viability if nerve block is total.
-
-
Equilibration: Allow 30–60 minutes stabilization until twitch tension is constant.
-
Drug Application:
-
d-Tc: Add cumulatively (e.g., 0.5, 1.0, 2.0
). Wait for equilibrium (plateau) at each step. -
Atracurium: Due to degradation, single bolus additions are preferred over slow cumulative curves for accurate
determination.
-
Data Analysis
Calculate the Inhibition Percentage :
Quantitative Performance Comparison
| Feature | Tubocurarine (d-Tc) | Atracurium | Experimental Implication |
| Primary Mechanism | Competitive Antagonist | Competitive Antagonist | Identical binding logic. |
| Potency ( | Lower (~0.5 mg/kg in vivo) | Higher (~0.25 mg/kg in vivo) | Atracurium is roughly 2x more potent. |
| Solution Stability | High | Low (pH/Temp dependent) | d-Tc allows for long incubations; Atracurium requires fresh prep. |
| Histamine Release | High (+++) | Low (+) | d-Tc causes baseline shifts due to tissue hypotension/swelling. |
| Ganglion Blockade | Moderate | Negligible | d-Tc may interfere with autonomic reflex studies. |
| Recovery Index | Slow (Renal dependent) | Intermediate (Hofmann) | Atracurium recovers faster spontaneously. |
| Metabolites | None active | Laudanosine | High doses of Atracurium may cause neuronal excitation.[2] |
Decision Matrix: Which to Use?
Case A: Use Tubocurarine (d-Tc) if:
-
You require a stable baseline: You are running a 2-hour experiment and cannot afford the drug concentration dropping due to spontaneous degradation.
-
You are studying histamine mechanisms: d-Tc is a reliable positive control for mast cell degranulation in tissue.
-
Cost is a factor: d-Tc is generally cheaper and easier to store (room temp stable in powder form).
Case B: Use Atracurium if:
-
You are studying organ failure models: You need a blocker that works independently of liver/kidney health (e.g., septic rat models).
-
You need rapid turnover: You want to test multiple compounds on one tissue; Atracurium washes out and degrades faster, allowing more "N" per animal.
-
You need "clean" NMJ data: You want to avoid the ganglionic blockade artifacts often seen with high-dose d-Tc.
References
-
Hughes, R., & Chapple, D. J. (1981). The pharmacology of atracurium: a new competitive neuromuscular blocking agent.[6][7] British Journal of Anaesthesia, 53(1), 31–44.[6][7][8]
-
Payne, J. P., & Hughes, R. (1981). Evaluation of atracurium in anaesthetized man.[6][7] British Journal of Anaesthesia, 53(1), 45–54.[7]
-
Bülbring, E. (1946). Observations on the isolated phrenic nerve diaphragm preparation of the rat. British Journal of Pharmacology, 1(1), 38–61.
-
Stenlake, J. B., et al. (1983). Biodegradation of neuromuscular blocking agents. British Journal of Anaesthesia, 55(suppl_1), 3S–10S.
-
BenchChem. The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation.
Sources
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Atracurium [ld99.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bradycardia after the use of atracurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of atracurium: a new competitive neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Tubocurarine Versus Modern Neuromuscular Blocking Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The introduction of tubocurarine, a plant alkaloid derived from Chondrodendron tomentosum, marked a significant advancement in clinical anesthesia, enabling controlled muscle relaxation during surgical procedures.[1][2] However, its clinical use has been largely superseded by the development of newer, synthetic non-depolarizing neuromuscular blocking agents (NMBAs) with more favorable side effect profiles.[1][2] This guide provides an in-depth, objective comparison of the side effect profiles of tubocurarine and its modern counterparts, supported by experimental data and methodologies, to inform preclinical research and drug development.
The Shift from Tubocurarine: A Quest for Cardiovascular Stability
The primary driver for the development of alternatives to tubocurarine was its propensity to cause significant cardiovascular side effects, namely hypotension and tachycardia.[1][3][4] These effects are largely attributable to two key pharmacological actions: histamine release from mast cells and blockade of autonomic ganglia.[1][3]
Newer NMBAs have been specifically designed to minimize these effects, leading to greater hemodynamic stability during anesthesia. This has been achieved through structural modifications that reduce their affinity for receptors and cellular mechanisms outside the neuromuscular junction.[5]
Comparative Side Effect Profiles: A Data-Driven Overview
The following table summarizes the key differences in the side effect profiles of tubocurarine and a selection of newer non-depolarizing NMBAs.
| Neuromuscular Blocking Agent | Chemical Class | Histamine Release | Autonomic Ganglion Blockade | Vagolytic Effect (Tachycardia) | Primary Elimination Route |
| Tubocurarine | Benzylisoquinolinium | Significant[1][3][4] | Significant[3][5] | Minimal | Renal |
| Atracurium | Benzylisoquinolinium | Moderate[4] | Minimal[5] | Minimal | Hofmann elimination & ester hydrolysis[5] |
| Cisatracurium | Benzylisoquinolinium | Minimal/None[6] | Minimal[5] | Minimal[7] | Hofmann elimination[5] |
| Pancuronium | Aminosteroid | Minimal[7] | Weak[7] | Significant[7][8] | Renal |
| Vecuronium | Aminosteroid | Minimal/None[4] | Minimal[5] | Minimal/None[4][7] | Hepatic/Renal[5] |
| Rocuronium | Aminosteroid | Minimal/None | Minimal[5] | Mild[7] | Hepatic/Renal |
Mechanistic Insights into Key Side Effects
The release of histamine from mast cells is a significant concern with certain NMBAs, particularly those of the benzylisoquinolinium class like tubocurarine and atracurium.[4][9] This can lead to a cascade of adverse effects including hypotension, flushing, bronchospasm, and tachycardia.[3][10] Newer agents like cisatracurium, an isomer of atracurium, have a much lower propensity for histamine release, contributing to their improved cardiovascular safety profile.[6]
Experimental Protocol: In Vitro Mast Cell Histamine Release Assay
This protocol outlines a method to quantify the histamine-releasing potential of NMBAs.
Objective: To determine the concentration-dependent histamine release from isolated mast cells in response to various NMBAs.
Methodology:
-
Mast Cell Isolation: Isolate peritoneal mast cells from a suitable animal model (e.g., rat) as described in the literature.[11]
-
Cell Incubation: Incubate the isolated mast cells in a buffered salt solution at 37°C.
-
NMBA Addition: Add varying concentrations of the test NMBA (e.g., tubocurarine, cisatracurium) to the mast cell suspension. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubation Period: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[11]
-
Termination and Histamine Measurement: Stop the reaction by placing the samples on ice. Centrifuge to pellet the cells and collect the supernatant. Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: Express histamine release as a percentage of the total cellular histamine content (determined by lysing a separate aliquot of cells). Plot the concentration-response curve for each NMBA.
Logical Relationship: Structure and Histamine Release
The chemical structure of benzylisoquinolinium compounds plays a crucial role in their ability to trigger histamine release.
Caption: Structural differences in benzylisoquinolinium NMBAs influence their propensity to cause mast cell degranulation and subsequent histamine release.
Tubocurarine can block nicotinic acetylcholine receptors at autonomic ganglia, leading to a decrease in sympathetic tone and contributing to hypotension.[3][5] Newer NMBAs, including both benzylisoquinolinium and aminosteroid derivatives, are designed to be more selective for the nicotinic receptors at the neuromuscular junction, thereby minimizing their effects on autonomic ganglia.[5]
Experimental Protocol: In Vitro Sympathetic Ganglion Blockade Assay
This protocol assesses the potential of NMBAs to block neurotransmission in sympathetic ganglia.
Objective: To measure the inhibitory effect of NMBAs on nerve-evoked contractions of a smooth muscle preparation innervated by sympathetic nerves.
Methodology:
-
Tissue Preparation: Isolate a suitable tissue preparation, such as the guinea-pig hypogastric nerve-vas deferens.[12]
-
Tissue Mounting: Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Nerve Stimulation: Stimulate the hypogastric nerve with supramaximal electrical pulses to elicit contractile responses in the vas deferens.
-
NMBA Application: Add cumulative concentrations of the test NMBA to the organ bath and record the changes in the amplitude of the nerve-evoked contractions.
-
Data Analysis: Calculate the concentration of the NMBA that produces a 50% reduction in the contractile response (IC50). A higher IC50 indicates a lower potency for ganglion blockade.
Some aminosteroid NMBAs, most notably pancuronium, can block cardiac muscarinic receptors, leading to a vagolytic effect and subsequent tachycardia.[7][8] This can be undesirable in patients with cardiovascular disease.[7] Vecuronium and rocuronium have a much weaker vagolytic action compared to pancuronium.[7] Cisatracurium, a benzylisoquinolinium, has minimal to no vagolytic effects.[7]
Experimental Protocol: Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model allows for the direct assessment of a drug's effects on cardiac function, independent of systemic influences.
Objective: To evaluate the direct effects of NMBAs on heart rate and contractility.
Methodology:
-
Heart Isolation: Excise the heart from a suitable animal model (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart retrogradely through the aorta with a warmed, oxygenated physiological salt solution.
-
Parameter Measurement: Continuously record heart rate, and left ventricular developed pressure (LVDP) as an index of contractility.
-
NMBA Administration: Infuse the test NMBA at various concentrations into the perfusion solution.
-
Data Analysis: Analyze the changes in heart rate and LVDP in response to the NMBA to determine its direct cardiac effects.
Signaling Pathway: Vagolytic Effect of Pancuronium
Pancuronium's structural similarity to acetylcholine allows it to interact with cardiac muscarinic receptors.
Caption: Pancuronium blocks cardiac M2 muscarinic receptors, leading to a decrease in vagal tone and an increase in heart rate.
Anaphylaxis: A Rare but Serious Concern
Severe anaphylactic reactions to NMBAs have been reported, and cross-sensitivity between different agents can occur.[13][14] While rare, this is a critical consideration in drug development and clinical practice.
Metabolites and Organ-Independent Elimination
The metabolic pathways of NMBAs can also influence their side effect profiles. For instance, atracurium and cisatracurium undergo Hofmann elimination and ester hydrolysis in the plasma, processes that are independent of hepatic or renal function.[5] This makes them suitable for patients with organ dysfunction. However, a metabolite of atracurium and cisatracurium, laudanosine, has been reported to cause seizures in animals at high concentrations, though its effects in humans are not well-established.[14][15]
Conclusion: A Paradigm Shift in Neuromuscular Blockade
The evolution from tubocurarine to modern NMBAs represents a significant advancement in anesthetic safety. By understanding the structure-activity relationships and the underlying pharmacological mechanisms, researchers and drug development professionals have successfully engineered molecules with enhanced selectivity for the neuromuscular junction and markedly improved side effect profiles. The continued focus on minimizing cardiovascular side effects, optimizing metabolic pathways, and reducing the potential for histamine release remains a key objective in the ongoing development of novel neuromuscular blocking agents.
References
-
Cisatracurium: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Cisatracurium: Surgery Uses, Side Effects, Dosage. MedicineNet. [Link]
-
What are the side effects of Cisatracurium Besylate?. Patsnap Synapse. [Link]
-
[Histamine release due to ganglion blocking agent and muscle relaxants from rat mast cells]. National Center for Biotechnology Information. [Link]
-
Cisatracurium. PubChem. [Link]
-
Agents Acting at the Neuromuscular Junction and Autonomic Ganglia. Basicmedical Key. [Link]
-
Cisatracurium: Efficacy, Side Effects, Interactions, Warnings & Dosage. [Link]
-
Atracurium versus vecuronium in asthmatic patients. A blinded, randomized comparison of adverse events. PubMed. [Link]
-
EFFECTS OF TUBOCURARINE ON PLASMA HISTAMINE CONCENTRATION IN THE RAT. British Journal of Anaesthesia. [Link]
-
Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells. PubMed. [Link]
-
Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium. PMC. [Link]
-
Neuromuscular-blocking drug. Wikipedia. [Link]
-
What is the most common side effect of pancuronium?. Dr.Oracle. [Link]
-
Tubocurarine. eDrug. [Link]
-
Cardiac effects of non-depolarizing neuromuscular blocking agents pancuronium,vecuronium, and rocuronium in isolated rat atria. PubMed. [Link]
-
A comparison of the skeletal neuromuscular and autonomic ganglion-blocking potencies of five nondepolarizing relaxants. SciSpace. [Link]
-
Pharmacology of neuromuscular blocking drugs. Deranged Physiology. [Link]
-
Nondepolarizing Neuromuscular Blockers - 2 | d-Tubocurarine Uses and Side Effects (Muscle Relaxant). YouTube. [Link]
-
Depolarizing Neuromuscular Blocking Drugs. StatPearls - NCBI Bookshelf. [Link]
-
What is the most common side effect of pancuronium, a non-depolarizing neuromuscular blocker (non-depolarizing muscle relaxant)?. Dr.Oracle. [Link]
-
A Comparison Study of Vecuronium Bromide and Atracurium Besylate for Rapid Sequence Induction. PubMed. [Link]
-
Changes in plasma catecholamine concentrations and haemodynamic effects of rocuronium and vecuronium in elderly patients. PubMed. [Link]
-
Rapid Preclinical Nerve Block Models. MD Biosciences. [Link]
-
Adverse reactions and interactions of the neuromuscular blocking drugs. PubMed. [Link]
-
Neuromuscular blocking agents in acute respiratory distress syndrome: updated systematic review and meta-analysis of randomized trials. PMC. [Link]
-
Vecuronium dosing, indications, interactions, adverse effects, and more. [Link]
-
Tubocurarine Comparison. Drugs.com. [Link]
-
Adverse events related to neuromuscular blocking agents: a disproportionality analysis of the FDA adverse event reporting system. Frontiers. [Link]
-
Comparison of rocuronium, vecuronium and atracurium in tiva for hemodynamic effects during beating heart bypass surgery. Semantic Scholar. [Link]
-
Clinical comparison of atracurium and vecuronium (ORG NC 45). ResearchGate. [Link]
-
Efficacy evaluation of neuromuscular blocking agents as adjuncts to intravenous regional anesthesia: a meta-analysis of randomized controlled trials. Frontiers. [Link]
-
A comparison of systemic and regional hemodynamic effects of d-tubocurarine, pancuronium, and vecuronium. PubMed. [Link]
-
Avoidance versus use of neuromuscular blocking agents for improving conditions during tracheal intubation or direct laryngoscopy in adults and adolescents. PMC. [Link]
-
Tubocurarine – Knowledge and References. Taylor & Francis. [Link]
-
Management of Neuromuscular Blocking Agents in Critically Ill Patients with Lung Diseases. [Link]
-
Optimization of neuromuscular blockade protocols in cynomolgus macaques: monitoring, doses and antagonism. bioRxiv. [Link]
-
Guidelines for Use: ICU Neuromuscular Blockade. [Link]
-
Neuromuscular Blockade Agents (NMBA). CICU - SCH. [Link]
-
Neuromuscular blockade and their monitoring in the intensive care unit: a multicenter observational prospective study. PMC. [Link]
-
The Implementation of Protocol-Based Utilization of Neuromuscular Blocking Agent Using Clinical Variables in Acute Respiratory Distress Syndrome Patients. PMC. [Link]
-
Monitoring Neuromuscular Blockade. [Link]
-
Assessment of Neuromuscular Blockade. Respiratory Therapy. [Link]
-
Practice Guideline: Monitoring and Antagonism of Neuromuscular Blockade. ASA. [Link]
Sources
- 1. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 4. Adverse reactions and interactions of the neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agents Acting at the Neuromuscular Junction and Autonomic Ganglia | Basicmedical Key [basicmedicalkey.com]
- 6. Cisatracurium: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. Cisatracurium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Cisatracurium: Surgery Uses, Side Effects, Dosage [medicinenet.com]
- 15. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interspecies Pharmacodynamic Variance of Tubocurarine: A Comparative Technical Guide
Executive Summary & Mechanistic Foundation
d-Tubocurarine (d-Tc) serves as the historical archetype for non-depolarizing neuromuscular blocking agents (NMBAs). While largely superseded in clinical practice by synthetic benzylisoquinolines (e.g., atracurium) and aminosteroids (e.g., rocuronium), d-Tc remains a critical reference compound in preclinical research for characterizing nicotinic acetylcholine receptor (nAChR) density and safety margins across species.
Understanding the interspecies variance in d-Tc efficacy is not merely academic; it is essential for calculating allometric scaling factors during the transition from preclinical models to First-in-Human (FIH) trials.
Mechanism of Action
d-Tc functions as a competitive antagonist at the post-junctional nAChR on the motor endplate. Unlike succinylcholine (a depolarizing agent), d-Tc binds to the
Diagram: Neuromuscular Blockade Pathway
The following diagram illustrates the competitive inhibition mechanism at the neuromuscular junction (NMJ).[1]
Caption: Competitive antagonism of d-Tubocurarine at the post-synaptic nAChR preventing Na+ influx.
Species-Specific Efficacy Profile
The sensitivity to d-Tc varies significantly across mammals. This variance is not strictly correlated with body mass but is influenced by receptor density , acetylcholine release quantal content , and metabolic clearance rates .
Comparative Sensitivity Hierarchy
Man
-
High Sensitivity (Man, Cat): Humans and cats are highly sensitive to d-Tc. In cats, the safety margin of neuromuscular transmission is lower than in rodents, meaning a lower percentage of receptors needs to be blocked to inhibit muscle contraction.
-
Intermediate Sensitivity (Dog): Dogs generally require higher doses than cats to achieve the same degree of blockade.
-
Resistance (Rat): Rats are notoriously resistant to d-Tc. The rat diaphragm, in particular, has a high safety factor (high quantal content of ACh release), requiring significantly higher molar concentrations of d-Tc to produce paralysis compared to limb muscles or other species.
Quantitative Comparison Table (Experimental Data)
| Species | Relative Sensitivity | Approx. ED95 (IV Bolus) | Duration of Action | Primary Elimination | Key Physiological Factor |
| Human | High (1.0x Ref) | 0.51 mg/kg | Long (>80 min) | Renal (Major) / Hepatic | High histamine release potential. |
| Cat | High (~1.0x) | 0.40 - 0.50 mg/kg | Long | Renal / Biliary | Low glucuronidation capacity (slower clearance of metabolites). |
| Dog | Intermediate (~0.6x) | 0.60 - 0.70 mg/kg | Intermediate | Renal / Biliary | Higher volume of distribution; significant hypotension via histamine. |
| Rat | Low (Resistant) | > 0.80 mg/kg* | Short/Variable | Renal | High safety margin at NMJ; requires high receptor occupancy for block. |
*Note: Rat sensitivity is highly muscle-dependent (e.g., Tibialis Anterior is more sensitive than the Diaphragm).
Comparative Analysis: d-Tc vs. Modern Alternatives
In modern drug development, d-Tc is rarely the lead compound but is used to benchmark new NMBAs. The following table contrasts d-Tc with current standard-of-care agents to highlight why d-Tc has fallen out of clinical favor despite its utility as a research tool.
| Feature | d-Tubocurarine (Historical) | Rocuronium (Steroidal) | Atracurium (Benzylisoquinoline) | Succinylcholine (Depolarizing) |
| Mechanism | Non-depolarizing (Competitive) | Non-depolarizing (Competitive) | Non-depolarizing (Competitive) | Depolarizing (Agonist) |
| Hemodynamics | Hypotension (Ganglionic blockade + Histamine) | Stable (Vagolytic at high doses) | Stable (Slight histamine release) | Bradycardia / Arrhythmias |
| Histamine Release | High (Dose-limiting toxicity) | Minimal / None | Mild | Minimal |
| Metabolism | Renal excretion (unchanged) | Hepatic elimination | Hofmann Elimination (Organ-independent) | Plasma Cholinesterase |
| Reversibility | Acetylcholinesterase Inhibitors (Neostigmine) | Sugammadex (Encapsulation) or Neostigmine | Neostigmine | Spontaneous (Phase I) |
Expert Insight: The primary reason for d-Tc's obsolescence is histamine-mediated hypotension and ganglionic blockade . When designing assays for new NMBAs, researchers must screen for these off-target effects to ensure the new candidate is superior to d-Tc.
Experimental Protocol: The Sciatic-Gastrocnemius Assay
To objectively measure NMBA efficacy, the Sciatic-Gastrocnemius Nerve-Muscle Preparation (in vivo or in situ) is the gold standard. This protocol is self-validating because it uses supramaximal stimulation to ensure all motor units are recruited, making the force of contraction directly proportional to the number of unblocked receptors.
Protocol Workflow
Objective: Determine the ED50 and ED95 of d-Tc in an anesthetized rat model.
-
Anesthesia: Induce with Urethane (1.2 g/kg IP) or Isoflurane. Note: Volatile anesthetics like Isoflurane potentiate NMBAs; Urethane or Propofol/Fentanyl TIVA is preferred for pure pharmacodynamic studies.
-
Surgical Prep: Cannulate the jugular vein (drug admin) and carotid artery (BP monitoring). Isolate the sciatic nerve and the tendon of the gastrocnemius muscle.
-
Stabilization:
-
Fix the femur rigidly to the table.
-
Attach the muscle tendon to a force displacement transducer.
-
Apply 2-5g of resting tension.
-
-
Stimulation (The Validator):
-
Apply platinum electrodes to the sciatic nerve.
-
Train-of-Four (TOF): Stimulate at 2Hz for 2 seconds (4 twitches) every 15 seconds.
-
Voltage: Supramaximal (1.5x the voltage required to elicit max twitch).
-
-
Drug Administration: Administer d-Tc in cumulative log-doses (e.g., 0.1, 0.2, 0.4 mg/kg) allowing for peak effect stabilization between doses.
Diagram: Experimental Workflow
Caption: Workflow for the Sciatic-Gastrocnemius in vivo assay for NMBA potency.
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
Twitch Suppression: Calculate % inhibition of the first twitch (T1) relative to baseline.
-
TOF Ratio: Calculate T4/T1 ratio. A ratio < 0.9 indicates residual block. d-Tc causes "fade" (T4 < T1) due to pre-junctional receptor blockade, unlike succinylcholine (Phase I) which shows constant suppression (T4
T1).
References
-
Zaimis, E. (1953). Motor end-plate differences as a determining factor in the mode of action of neuromuscular blocking substances.[2] The Journal of Physiology. Link
-
Bowman, W. C. (2006). Neuromuscular block. British Journal of Pharmacology.[3] Link
-
Kopman, A. F., et al. (1989).[4] Pancuronium, gallamine, and d-tubocurarine compared: is speed of onset inversely related to drug potency? Anesthesiology. Link
-
Storella, R. J., et al. (1985).[5] d-Tubocurarine sensitivities of a fast and a slow neuromuscular system of the rat.[2][5] European Journal of Pharmacology. Link
-
Matteo, R. S., et al. (1974). Pharmacokinetics of d-tubocurarine in man, cat, and dog. Anesthesiology. Link
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the neuromuscular blocking action of (+)-tubocurarine and piperazine in the leech, frog, rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancuronium, gallamine, and d-tubocurarine compared: is speed of onset inversely related to drug potency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Tubocurarine sensitivities of a fast and a slow neuromuscular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tubocurarine's Effects with Genetic Models of nAChR Dysfunction: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of tubocurarine across wild-type and genetically modified animal models exhibiting nicotinic acetylcholine receptor (nAChR) dysfunction. By cross-validating the classical pharmacology of tubocurarine with modern genetic models, we can achieve a more nuanced understanding of its mechanism of action and the specific roles of different nAChR subunits in physiological and pathophysiological processes. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, synaptic transmission, and related disciplines.
Introduction: Tubocurarine and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] They are crucial for a wide range of physiological functions, including muscle contraction, autonomic ganglia transmission, and higher cognitive processes.[1][2] These receptors are pentameric structures assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε), with the specific subunit composition determining the receptor's pharmacological and biophysical properties.[3]
Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid, is the prototypical non-depolarizing neuromuscular blocking agent.[2][4][5] It acts as a competitive antagonist at nAChRs, primarily at the neuromuscular junction, by blocking the binding of the endogenous agonist acetylcholine (ACh).[5][6] This action prevents depolarization of the motor endplate, leading to skeletal muscle relaxation and paralysis.[2][6] While its clinical use has largely been superseded by synthetic agents with more favorable safety profiles, tubocurarine remains an invaluable pharmacological tool for probing the structure and function of nAChRs.
The advent of genetic engineering has provided powerful tools to dissect the roles of individual nAChR subunits. Knockout mouse models, in which specific subunit genes are deleted, allow for a precise investigation of the contribution of these subunits to the overall physiological and pharmacological responses to nAChR ligands like tubocurarine.
Genetic Models of nAChR Dysfunction
This guide focuses on three key genetic models of nAChR dysfunction: the α7, β2, and β4 subunit knockout mice. These subunits are of particular interest due to their distinct expression patterns and functional roles.
α7 nAChR Subunit Knockout (Chrna7-/-) Mice
The α7 subunit forms homomeric nAChRs that are highly permeable to calcium and are widely expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus.[7] These receptors are characterized by their high affinity for the snake venom toxin α-bungarotoxin.[8]
Phenotypic Characteristics of Chrna7-/- Mice:
-
Biochemical: Absence of high-affinity [125I]α-bungarotoxin binding sites in the brain.[9]
-
Electrophysiological: Lack of rapidly desensitizing, methyllycaconitine-sensitive nicotinic currents in hippocampal neurons.[9]
-
Behavioral: Exhibit deficits in spatial discrimination learning and memory.[10][11] May show alterations in sensorimotor gating, a phenotype relevant to schizophrenia research.[9]
β2 nAChR Subunit Knockout (Chrnb2-/-) Mice
The β2 subunit is a critical component of the most abundant high-affinity neuronal nAChRs in the brain, typically co-assembling with α4 subunits (α4β2 nAChRs). These receptors are heavily implicated in the rewarding and addictive properties of nicotine.
Phenotypic Characteristics of Chrnb2-/- Mice:
-
Biochemical: Lack of high-affinity nicotine binding in the brain.
-
Behavioral: Do not exhibit a conditioned place preference for nicotine, indicating a lack of nicotine-induced reward.[12] Show reduced nicotine self-administration.[10] May display altered anxiety levels and locomotor responses to novel environments and psychostimulants.[13]
β4 nAChR Subunit Knockout (Chrnb4-/-) Mice
The β4 subunit is predominantly found in neuronal nAChRs in autonomic ganglia and certain brain regions. It often co-assembles with the α3 subunit (α3β4 nAChRs).
Phenotypic Characteristics of Chrnb4-/- Mice:
-
Physiological: Exhibit altered autonomic functions.
-
Specific Functional Deficits: As will be detailed below, these mice show a complete loss of nicotine-induced responses in specific tissues where α3β4 receptors are the primary mediators.
Cross-Validation of Tubocurarine's Effects
The central aim of this guide is to compare the effects of tubocurarine in these genetic models against their wild-type counterparts. This cross-validation allows for the attribution of specific pharmacological actions of tubocurarine to nAChRs containing particular subunits.
Mechanism of Tubocurarine Action
The primary mechanism of tubocurarine is competitive antagonism at the ACh binding site of nAChRs.[5] This prevents the conformational change required for ion channel opening, thereby inhibiting postsynaptic depolarization.
Caption: Mechanism of Tubocurarine as a Competitive Antagonist.
Comparative Effects of Tubocurarine
The following table summarizes the known and inferred effects of tubocurarine in wild-type mice and the genetic models of nAChR dysfunction.
| Genetic Model | Key nAChR Subtype Affected | Predicted/Observed Effect of Tubocurarine | Rationale and Supporting Data |
| Wild-Type | All nAChR subtypes present | Neuromuscular blockade, inhibition of ganglionic transmission. IC50 for mouse muscle nAChR is approximately 41 nM.[14] | Tubocurarine is a non-selective nAChR antagonist.[4] Its primary effect at the neuromuscular junction is well-established.[15][16] |
| Chrna7-/- | α7 homomeric nAChRs absent | Minimal to no change in neuromuscular blockade. Potential alterations in central nervous system effects. | Muscle nAChRs are of the (α1)2β1δγ/ε subtype, not α7. Therefore, the primary paralytic action of tubocurarine should be unaffected. However, given that tubocurarine has an IC50 of ~3.1-5.51 µM for α7 nAChRs, its central effects might be altered, though this is less characterized.[1][8] |
| Chrnb2-/- | High-affinity neuronal nAChRs (e.g., α4β2) absent | Neuromuscular blockade should be largely intact. Altered behavioral responses to centrally-acting subparalytic doses. | Similar to the α7 knockout, muscle nAChRs do not contain the β2 subunit. Tubocurarine is a known antagonist at β2-containing receptors (Kb of 390 nM for α3β2).[17] Therefore, central and autonomic effects mediated by these receptors would be absent. |
| Chrnb4-/- | Neuronal nAChRs containing β4 (e.g., α3β4) absent | Neuromuscular blockade intact. Loss of tubocurarine-sensitive responses in specific tissues. | Muscle nAChRs lack the β4 subunit. In a direct cross-validation study, nicotine-induced acceleration of tracheal particle transport, a process mediated by α3β4 nAChRs and blocked by tubocurarine in wild-type mice, is completely absent in Chrnb4-/- mice. |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to assess the effects of tubocurarine in these genetic models.
Electrophysiological Assessment of Neuromuscular Blockade
This protocol details the measurement of end-plate potentials (EPPs) in an isolated nerve-muscle preparation to quantify the potency of tubocurarine.
Experimental Workflow:
Caption: Workflow for Assessing Neuromuscular Blockade.
Step-by-Step Protocol:
-
Preparation: Euthanize a mouse (wild-type or knockout) and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mounting: Mount the preparation in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.1 Hz).
-
Recording: Record the isometric twitch tension of the hemidiaphragm using a force-displacement transducer.
-
Baseline: Allow the preparation to equilibrate and establish a stable baseline twitch response.
-
Drug Application: Add tubocurarine to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: Record the percentage inhibition of the twitch tension at each concentration of tubocurarine.
-
Analysis: Plot the concentration-response curve and calculate the IC50 value (the concentration of tubocurarine that produces 50% inhibition of the maximal response).
Behavioral Assessment of Motor Function
The rotarod test is a widely used behavioral assay to assess motor coordination and balance, which are affected by neuromuscular blocking agents.
Experimental Workflow:
Caption: Workflow for Rotarod Behavioral Assay.
Step-by-Step Protocol:
-
Acclimatization: Acclimatize the mice to the testing room and the rotarod apparatus.
-
Training: Train the mice on the rotarod with an accelerating rotational speed (e.g., 4 to 40 rpm over 5 minutes) for several trials over consecutive days.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each mouse.
-
Drug Administration: Administer a sub-paralytic, centrally-acting dose of tubocurarine or a saline control via intraperitoneal injection.
-
Testing: At specified time points after injection (e.g., 15, 30, 60 minutes), place the mouse on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the mean latency to fall between the tubocurarine and saline groups for both wild-type and knockout mice using appropriate statistical tests (e.g., two-way ANOVA).
Discussion and Future Directions
The cross-validation of tubocurarine's effects in genetic models of nAChR dysfunction provides valuable insights into the subunit-specific contributions to its pharmacological profile. The available data strongly suggest that the neuromuscular blocking actions of tubocurarine are independent of α7, β2, and β4 nAChR subunits, consistent with its primary action at the muscle-type nAChR.
However, the central and autonomic effects of tubocurarine are likely to be significantly altered in these knockout models. The absence of β2- and β4-containing nAChRs would eliminate the antagonist effects of tubocurarine in the brain and autonomic ganglia, respectively. While direct behavioral studies with tubocurarine in these models are lacking, it is reasonable to hypothesize that any centrally-mediated behavioral effects of tubocurarine would be absent in Chrnb2-/- mice.
Future research should focus on directly assessing the potency of tubocurarine for neuromuscular blockade in Chrna7-/- and Chrnb2-/- mice to confirm the inferences made in this guide. Furthermore, behavioral studies using subparalytic doses of tubocurarine in these knockout models would be invaluable for dissecting the role of specific neuronal nAChR subtypes in its central effects. Such studies will not only enhance our understanding of this classic pharmacological agent but also provide a clearer picture of the complex roles of nAChR diversity in the nervous system.
References
-
nicotinic acetylcholine receptor α7 subunit - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Cachelin, A. B., & Wotkyns, M. (1995). Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits. Molecular Pharmacology, 48(6), 1143-1150. [Link]
-
tubocurarine - Drug Central. (n.d.). Drug Central. [Link]
-
Luetje, C. W., Piattoni, M., & Patrick, J. (1993). Determinants of competitive antagonist sensitivity on neuronal nicotinic receptor beta subunits. The Journal of Neuroscience, 13(5), 1954-1962. [Link]
-
Wenningmann, I., & Dilger, J. P. (2001). The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium. Molecular Pharmacology, 60(4), 790-796. [Link]
-
Fernandes, C., Hoyle, E., Dempster, E., Schalkwyk, L. C., & Collier, D. A. (2006). Delayed procedural learning in α7-nicotinic acetylcholine receptor knockout mice. Genes, Brain and Behavior, 5(5), 433-440. [Link]
-
Walters, C. L., Brown, S., Changeux, J. P., Martin, B., & Damaj, M. I. (2006). The beta2 but not alpha7 subunit of the nicotinic acetylcholine receptor is required for nicotine-conditioned place preference in mice. Psychopharmacology, 184(3-4), 339-344. [Link]
-
Levin, E. D., Petro, A., Rezvani, A. H., Pollard, N., Christopher, N. C., Strauss, M., Avery, J., Nicholson, J., & Rose, J. E. (2009). Nicotinic α7 or β2-containing receptor knockout: effects on radial-arm maze learning and long-term nicotine consumption in mice. Behavioural Brain Research, 196(2), 207-213. [Link]
-
Blednov, Y. A., & Harris, R. A. (2005). Alpha7 nicotinic acetylcholine receptor knockout selectively enhances ethanol-, but not beta-amyloid-induced neurotoxicity. Neuroscience Letters, 373(1), 42-47. [Link]
-
Gibb, A. J., & Marshall, I. G. (1984). The nature of the presynaptic effects of (+)-tubocurarine at the mouse neuromuscular junction. The Journal of Physiology, 351, 275-297. [Link]
-
Gao, Y., et al. (2025). Competitive Antagonism of Xylazine on α7 Nicotinic Acetylcholine Receptors and Reversal by Curcuminoids. ACS Chemical Neuroscience. [Link]
-
Eldefrawi, M. E., Aronstam, R. S., Bakry, N. M., Eldefrawi, A. T., & Albuquerque, E. X. (1980). Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule. Proceedings of the National Academy of Sciences of the United States of America, 77(4), 2309-2313. [Link]
-
Garland, A., et al. (2012). The contribution of d-tubocurarine-sensitive and apamin-sensitive K-channels to EDHF-mediated relaxation of mesenteric arteries from eNOS-/- mice. British Journal of Pharmacology, 166(2), 659-671. [Link]
-
Villégier, A. S., et al. (2011). Alpha 7 and beta 2*nicotinic receptors control monoamine-mediated locomotor response. Neuropsychopharmacology, 36(6), 1254-1265. [Link]
-
Colom, L. V., et al. (2025). Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. International Journal of Molecular Sciences, 26(13), 7205. [Link]
-
Sine, S. M., & Taylor, P. (1997). Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor. Ligand orientation at the binding site. The Journal of Biological Chemistry, 272(40), 24891-24898. [Link]
-
Magleby, K. L., Pallotta, B. S., & Terrar, D. A. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. The Journal of Physiology, 312, 97-113. [Link]
-
Hein, L., et al. (2016). β-Adrenoceptor-mediated Relaxation of Urinary Bladder Muscle in β2-Adrenoceptor Knockout Mice. Frontiers in Physiology, 7, 178. [Link]
-
Tubocurarine - eDrug. (2016, October 13). eDrug. [Link]
-
or beta2-containing receptor knockout: effects on radial-arm maze learning and long-term nicotine consumption in mice - PubMed. (2009, January 23). PubMed. [Link]
-
Singh, M. P., et al. (2010). Neuromuscular Blocking Agents (NMBAs): An Overview. Journal of Chemical and Pharmaceutical Research, 2(2), 264-273. [Link]
-
Martins, A. C., & Berg, D. K. (2007). Mouse muscle denervation increases expression of an α7 nicotinic receptor with unusual pharmacology. The Journal of Physiology, 580(Pt 1), 71-81. [Link]
-
Rossi, S. G., & Rotundo, R. L. (1995). The nicotinic blocking agents d-tubocurare and alpha-bungarotoxin save motoneurons from naturally occurring death in the absence of neuromuscular blockade. The Journal of Neuroscience, 15(10), 6453-6460. [Link]
-
Magleby, K. L., Pallotta, B. S., & Terrar, D. A. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. The Journal of Physiology, 312, 97-113. [Link]
-
(PDF) Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor - Ligand orientation at the binding site - ResearchGate. (n.d.). ResearchGate. [Link]
-
Kloc, M., & Zholos, A. V. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(2), 2092-2104. [Link]
-
Peng, C., et al. (2017). Altered nicotine reward-associated behavior following α4 nAChR subunit deletion in ventral midbrain. PLOS ONE, 12(7), e0182142. [Link]
-
Neuromuscular blockade by d-tubocurarine on the acetylcholine-induced... - ResearchGate. (n.d.). ResearchGate. [Link]
-
B6.129S7-Chrna7 tm1Bay /J - The Jackson Laboratory. (n.d.). The Jackson Laboratory. [Link]
-
β-Adrenergic Receptor Subtype-Specific Signaling in Cardiac Myocytes from β1 and β2 Adrenoceptor Knockout Mice - DOI. (2001, September 15). DOI. [Link]
-
Manzke, T., et al. (2016). Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 335-345. [Link]
-
Langley's mission: Where does tubocurarine affect the neuromuscular... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Tubocurarine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
Szeto, H. H., et al. (1982). Differential Sensitivities of Fetal Muscle Groups to D-Tubocurarine. Anesthesiology, 57(5), 373-377. [Link]
Sources
- 1. tubocurarine [drugcentral.org]
- 2. scispace.com [scispace.com]
- 3. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Tubocurarine chloride | Additional Nicotinic Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 5. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]
- 8. nicotinic acetylcholine receptor α7 subunit | Nicotinic acetylcholine receptors (nACh) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. 003232 - Acrα7- Strain Details [jax.org]
- 10. Nicotinic α7 or β2-Containing Receptor Knockout: Effects on Radial-Arm Maze Learning and Long-Term Nicotine Consumption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic alpha7- or beta2-containing receptor knockout: effects on radial-arm maze learning and long-term nicotine consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The beta2 but not alpha7 subunit of the nicotinic acetylcholine receptor is required for nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
